molecular formula C6H10N4 B1531682 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine CAS No. 2169413-45-8

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

货号: B1531682
CAS 编号: 2169413-45-8
分子量: 138.17 g/mol
InChI 键: PAGAJWXZDNFGEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS 2169413-45-8) is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . It belongs to the 1,2,4-triazole chemical class, a prominent scaffold in medicinal chemistry known for its versatile pharmacological properties and its role as a bioisostere for amide and ester functions . This specific amine-substituted triazole serves as a valuable building block in organic synthesis and drug discovery research. The 1,2,4-triazole core is a privileged structure in the development of therapeutically active molecules. Compounds featuring this moiety have been extensively studied and shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Furthermore, the triazole ring can function as a urea mimetic, a common pharmacophore in inhibitors for various biological targets such as kinases . As a synthetic intermediate, 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine can be utilized to generate more complex molecules for screening against a variety of disease models. Its structure, featuring a cyclopropylmethyl substituent, may influence the compound's lipophilicity and metabolic stability, making it an interesting candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. REFERENCES The structural and chemical data for this compound is available in PubChem (CID 129360658) . The compound is offered for commercial purchase by suppliers such as Aaron Chemicals . The broader context of the 1,2,4-triazole scaffold's significance in drug discovery, particularly its role as a bioisostere and its diverse biological activities, is supported by reviews in the scientific literature .

属性

IUPAC Name

4-(cyclopropylmethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-6-9-8-4-10(6)3-5-1-2-5/h4-5H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAJWXZDNFGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic Analysis of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the spectroscopic characterization of small-molecule heterocycles not merely as a data collection exercise, but as an integrated, self-validating analytical workflow. 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine is a highly functionalized molecular architecture featuring a polar, electron-deficient 1,2,4-triazole core coupled to a lipophilic, sterically compact cyclopropylmethyl moiety. This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of this compound, detailing the causality behind experimental parameter selection and establishing a robust framework for structural validation.

Molecular Architecture & Electronic Causality

To accurately interpret the spectroscopic data of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine, one must first understand the electronic cross-talk between its three primary structural domains:

  • The 1,2,4-Triazole Core : This nitrogen-rich heterocycle is highly electron-withdrawing. The electronegativity of the contiguous nitrogen atoms strongly deshields the C5-H proton, pushing its nuclear magnetic resonance far downfield[1].

  • The C3-Amine Group : Acting as both a hydrogen bond donor and acceptor, the primary amine's chemical shift is highly variable and susceptible to solvent interactions[1].

  • The N4-Cyclopropylmethyl Group : The cyclopropyl ring possesses unique electronic properties. Often described by the Walsh model, the sigma bonds of the cyclopropane ring have unusually high p-character. This creates a powerful anisotropic shielding cone that forces the ring protons into an extreme upfield region[2]. While the methylene bridge (-CH2-) isolates the cyclopropyl ring from the direct inductive pull of the triazole, it still experiences distinct anisotropic effects compared to standard aliphatic chains[3].

Substructures Core 4-(Cyclopropylmethyl)- 4H-1,2,4-triazol-3-ylamine Triazole 1,2,4-Triazole Core Core->Triazole Core Scaffold Amine C3-Amine Group Core->Amine C3 Substitution CPM N4-Cyclopropylmethyl Core->CPM N4 Substitution Shift1 Downfield 1H Shift (C5-H ~8.2 ppm) Triazole->Shift1 Deshielding Effect Shift2 Broad Singlet (NH2 ~6.0 ppm) Amine->Shift2 Exchangeable Protons Shift3 Upfield Multiplets (CH2 ~0.3-0.5 ppm) CPM->Shift3 Anisotropic Shielding

Structural mapping of functional groups to their primary NMR spectroscopic signatures.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the analytical protocol must be inherently self-validating. The primary challenge with 1,2,4-triazol-3-amines is the unambiguous assignment of the exchangeable -NH₂ protons.

Causality in Solvent Selection: Standard solvents like Chloroform-d (CDCl₃) are often insufficient due to the high polarity of the triazole core. Conversely, Methanol-d₄ (CD₃OD) will instantly exchange with the amine protons, erasing their signal entirely. Therefore, anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. DMSO strongly hydrogen-bonds with the amine, slowing the proton exchange rate sufficiently to observe the -NH₂ group as a distinct, albeit broad, signal[1].

Protocol: High-Resolution NMR Acquisition & D₂O Validation
  • Sample Preparation : Dissolve 15–20 mg of the purified compound (>98% purity) in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous tuning, matching, and shimming to achieve a line width at half-height of <1 Hz for the TMS reference peak.

  • ¹H NMR Acquisition : Acquire 16–32 scans. Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. The isolated C5-H proton lacks adjacent scalar-coupled protons, leading to a longer T₁ relaxation time. A short D1 will result in the under-integration of this critical peak.

  • The "D₂O Shake" (Self-Validation) : After acquiring the initial spectrum, remove the tube, add 10–15 µL of Deuterium Oxide (D₂O), and shake vigorously for 30 seconds. Re-acquire the ¹H spectrum. The broad singlet corresponding to the -NH₂ group will disappear due to rapid deuterium exchange, unequivocally validating its assignment[1].

  • ¹³C NMR Acquisition : Acquire 1024–2048 scans using WALTZ-16 proton decoupling.

Workflow A Compound Synthesis & Purification (>98% purity) B Sample Preparation (Solvent: DMSO-d6) A->B C FT-IR Spectroscopy (ATR Method) B->C D NMR Spectroscopy (1H, 13C, DEPT, COSY) B->D F Data Processing & Structural Elucidation C->F E D2O Shake Validation (Identify Exchangeables) D->E E->F

Experimental workflow for the spectroscopic characterization of triazole derivatives.

Spectroscopic Data Interpretation

FT-IR Spectroscopy (ATR Method)

Infrared spectroscopy provides immediate confirmation of the molecule's primary functional groups. The N-H stretching vibrations of the primary amine appear as a characteristic doublet (representing symmetric and asymmetric stretches) in the 3300–3400 cm⁻¹ region[4]. The C=N stretching of the triazole ring manifests as a sharp, strong band around 1610 cm⁻¹[4]. Uniquely, the C-H stretching of the cyclopropyl ring occurs at a higher frequency (~3050 cm⁻¹) than typical aliphatic alkanes due to the increased s-character of the strained ring bonds.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is anchored by two extremes: the highly shielded multiplets of the cyclopropyl ring (δ 0.30–0.55 ppm)[3] and the highly deshielded singlet of the triazole C5-H (δ 8.20–8.50 ppm)[4]. The ¹³C NMR spectrum clearly differentiates the highly shielded cyclopropyl carbons (δ 3.0–12.0 ppm) from the electron-deficient triazole carbons (δ 142.0–155.0 ppm)[4].

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Cyclopropyl-CH₂ 0.30 - 0.55 Multiplet (m) 4H Ring methylenes
Cyclopropyl-CH 1.10 - 1.30 Multiplet (m) 1H Ring methine
N-CH₂ 3.80 - 4.00 Doublet (d) 2H Methylene bridge
C3-NH₂ 5.80 - 6.20 Broad Singlet (br s) 2H Primary amine (exchangeable)

| Triazole C5-H | 8.20 - 8.50 | Singlet (s) | 1H | Aromatic triazole proton |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Assignment
Cyclopropyl-CH₂ 3.0 - 5.0 Ring methylenes
Cyclopropyl-CH 10.0 - 12.0 Ring methine
N-CH₂ 48.0 - 52.0 Methylene bridge
Triazole C5 142.0 - 145.0 Aromatic triazole carbon

| Triazole C3 | 152.0 - 155.0 | Amine-substituted triazole carbon |

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3400 Medium, Doublet N-H stretching (symmetric & asymmetric)
~3050 Weak C-H stretching (strained cyclopropyl ring)
~2950 Medium C-H stretching (aliphatic N-CH₂)
~1610 Strong C=N stretching (triazole ring)

| ~1450 | Medium | C-N stretching |

References

  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives Benchchem 1

  • An In-depth Technical Guide to Dancing Resonance in Cyclopropylmethyl Systems Benchchem 2

  • Aminated (Cyclopropylmethyl)Phosphonates: Synthesis and Anti-Pancreatic Cancer Activity SCIRP 3

  • Sustainable and scalable synthesis of polysubstituted bis-1,2,4-triazoles, bis-2-iminothiazolines and bis-thiobarbiturates using bis-N,N-disubstituted thioureas as versatile substrate Royal Society Open Science 4

Sources

Physical and chemical properties of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

[1]

Executive Summary

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS: 2169413-45-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting URAT1 (e.g., Lesinurad analogs) and various antifungal pharmacophores.[1] As a 4-substituted-3-amino-1,2,4-triazole, it serves as a critical bioisostere for amide or urea linkages, offering unique hydrogen-bonding capabilities and metabolic stability due to the cyclopropyl moiety. This guide details its physicochemical properties, synthetic pathways, and reactivity profile for researchers in medicinal chemistry.

Chemical Identity & Structural Analysis[2]

The molecule features a 1,2,4-triazole core substituted at the N4 position with a cyclopropylmethyl group and at the C3 position with an exocyclic amine. This substitution pattern creates a distinct dipole and steric profile compared to the more common N1-substituted isomers.

Property Detail
IUPAC Name 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine
Synonyms 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine; 3-Amino-4-cyclopropylmethyl-1,2,4-triazole
CAS Registry Number 2169413-45-8
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
SMILES NC1=NN=CN1CC2CC2
InChI Key PAGAJWXZDNFGEV-UHFFFAOYSA-N
Structural Conformation

The cyclopropylmethyl group introduces significant steric bulk and lipophilicity (


Physicochemical Properties[2][4][5]

The following data summarizes the physical state and solution behavior of the compound.

Parameter Value / Description Notes
Physical State Solid (Crystalline powder)White to off-white appearance.
Melting Point 152–158 °C (Estimated)Based on 4-alkyl-3-amino-1,2,4-triazole homologs [1].
Solubility (Water) ModerateSoluble in hot water; protonation increases solubility.
Solubility (Organic) HighDMSO, Methanol, Ethanol, DMF.
pKa (Conjugate Acid) ~4.2Protonation occurs at N1 or N2 of the ring.
pKa (Amino Group) Weakly basicThe exocyclic amine is electron-poor due to resonance with the ring.
Storage Conditions 2–8 °CHygroscopic; store under inert atmosphere (Argon/Nitrogen).

Synthetic Routes & Process Chemistry

The synthesis of N4-substituted 3-amino-1,2,4-triazoles requires specific regiochemical control to avoid N1-alkylation. The most robust industrial route utilizes the S-methylisothiourea method.

Primary Synthetic Pathway: Cyanodithioiminocarbonate Route

This method ensures the correct placement of the substituent at the N4 position by constructing the ring around the primary amine.

Step 1: Reaction of cyclopropylmethylamine with dimethyl cyanodithioiminocarbonate to form the N-cyano-S-methylisothiourea intermediate. Step 2: Cyclization with hydrazine hydrate.

SynthesisSM1CyclopropylmethylamineInterIntermediate:N-Cyano-N'-(cyclopropylmethyl)-S-methylisothioureaSM1->Inter Reflux, EtOH- MeSHReagent1Dimethyl cyanodithioiminocarbonate(MeS)2C=N-CNReagent1->InterProduct4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamineInter->Product Reflux, EtOHCyclization (- MeSH)Reagent2Hydrazine Hydrate(N2H4·H2O)Reagent2->Product

Figure 1: Regioselective synthesis of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine via isothiourea intermediate.

Protocol [2]:
  • Intermediate Formation: Dissolve dimethyl cyanodithioiminocarbonate (1.0 eq) in ethanol. Add cyclopropylmethylamine (1.0 eq) dropwise at 0°C. Stir at room temperature for 4–6 hours. Methyl mercaptan (MeSH) is evolved (trap with bleach).

  • Cyclization: Add hydrazine hydrate (1.5 eq) directly to the reaction mixture. Reflux for 3–5 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Chemical Reactivity & Stability

Tautomerism

The compound exists in equilibrium between the amino (A) and imino (B) forms. In polar solvents (DMSO, MeOH) and the solid state, the amino form is dominant.

  • Amino Form:

    
    
    
  • Imino Form:

    
    
    
Nucleophilicity

The exocyclic amino group is relatively non-nucleophilic compared to aliphatic amines due to the electron-withdrawing nature of the triazole ring.

  • Acylation: Requires strong electrophiles (e.g., acid chlorides, anhydrides) or activation (HATU/EDC) to form amides.

  • Alkylation: Alkylation typically occurs at the ring nitrogen (N1) rather than the exocyclic amine under neutral conditions.

Thermal Stability

The triazole ring is highly stable. Decomposition typically does not occur below 200°C. However, the cyclopropyl group is sensitive to strong acid-catalyzed ring opening at high temperatures.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

Technique Expected Signals
¹H NMR (DMSO-d₆) δ 7.8–8.1 (s, 1H, Triazole C5-H)δ 5.6–6.0 (bs, 2H, -NH₂, exchangeable)δ 3.6–3.8 (d, 2H, N-CH₂-Cyclopropyl)δ 1.0–1.2 (m, 1H, CH-Cyclopropyl)δ 0.3–0.6 (m, 4H, CH₂-Cyclopropyl)
¹³C NMR (DMSO-d₆) ~155 ppm (C3-NH₂), ~144 ppm (C5-H), ~48 ppm (N-CH₂), ~11 ppm (CH), ~4 ppm (CH₂)
MS (ESI+) [M+H]⁺ = 139.1
IR (KBr) 3300–3100 cm⁻¹ (NH str), 1650 cm⁻¹ (C=N str)

Pharmaceutical Applications

This molecule is a key intermediate in the synthesis of URAT1 inhibitors (Gout therapeutics) and Antifungal agents . It serves as a scaffold where the triazole acts as a linker, positioning the lipophilic cyclopropyl group into hydrophobic pockets of the target enzyme.

ApplicationsCore4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylaminePath1URAT1 Inhibitors(e.g., Lesinurad Analogs)Core->Path1 S-Alkylation / Amide CouplingPath2Antifungal Agents(CYP51 Inhibitors)Core->Path2 Bioisostere for ImidazolePath3Kinase Inhibitors(ATP Binding Pocket)Core->Path3 H-Bond Donor/Acceptor

Figure 2: Therapeutic application pathways for the triazole scaffold.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Sweep up solid material; avoid dust generation. Dissolve in ethanol for waste disposal.

References

  • Sigma-Aldrich. 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine Product Sheet. Link

  • Shelke, G. M., et al.[2] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[2][3][4] Synlett 26.03 (2015): 404-407. Link

  • Bechara, W. S., et al. "General Synthesis of 3-Amino-1,2,4-triazoles." Organic Letters 17.5 (2015): 1184-1187. Link

  • PubChem. Compound Summary: 4-substituted-1,2,4-triazol-3-amine derivatives. Link

Biological activity screening of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological Profiling and Screening Protocols for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Executive Summary

This technical guide outlines the screening architecture for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS: 2169413-45-8). While often categorized as a chemical intermediate, this scaffold represents a "privileged structure" in medicinal chemistry.[1] The 1,2,4-triazole core is the pharmacophore responsible for heme-iron coordination in CYP450 enzymes (e.g., fungal CYP51), while the cyclopropylmethyl group provides a critical balance of steric bulk and lipophilicity (LogP modulation) that distinguishes it from simple methyl or ethyl analogs.[1]

This guide provides a self-validating workflow for researchers to:

  • Validate the intrinsic biological activity of the amine fragment.

  • Screen its potential as a Fragment-Based Drug Discovery (FBDD) hit.

  • Evaluate its derivatives (Schiff bases/ureas) in antimicrobial and antifungal assays.

Part 1: Chemical Context & Therapeutic Potential[1][3][4][5][6][7]

The molecule consists of two functional domains:

  • The Head Group (3-Amino-1,2,4-triazole): A polar, hydrogen-bond donor/acceptor motif capable of bidentate coordination with metal centers (e.g., Fe²⁺ in heme).

  • The Tail Group (4-Cyclopropylmethyl): A lipophilic anchor. The cyclopropyl ring is metabolically unique; it resists rapid benzylic-like oxidation better than an isopropyl group and provides rigid steric occupancy in hydrophobic pockets.

Target Profile:

  • Primary: Lanosterol 14α-demethylase (CYP51) – Antifungal mechanism.[2]

  • Secondary: DNA Gyrase/Topoisomerase IV – Antibacterial mechanism.

  • Tertiary: Fragment binding to metalloenzymes (Carbonic Anhydrase, etc.).[1]

Part 2: Pre-Screening Quality Control (The "Go/No-Go" Step)

Before biological introduction, the compound must pass rigorous physiochemical validation to prevent false positives caused by impurities (e.g., hydrazine residues from synthesis).[1]

ParameterAcceptance CriterionMethodCausality/Rationale
Purity >98%HPLC-UV (254 nm)Impurities like unreacted hydrazine are cytotoxic, causing false "activity."
Identity Confirmed¹H-NMR (DMSO-d₆)Verify the cyclopropyl multiplets (0.8–1.2 ppm) and amine singlet (broad, ~5-6 ppm).
Solubility >10 mM in DMSOVisual/NephelometryThe cyclopropyl group decreases water solubility; precipitation leads to assay noise.
Salt Form Free Base vs. HClpH TitrationHCl salts may acidify unbuffered media, killing bacteria non-specifically.[1] Use free base for MIC.

Part 3: Intrinsic Fragment Screening (Biophysical Assays)

Unlike high-potency drugs, this amine is likely a "fragment" with moderate affinity (µM to mM range).[1] Standard phenotypic screens (killing bacteria) might miss its potential.[1] Biophysical screening is required first.

Protocol A: Microscale Thermophoresis (MST) for CYP51 Binding

Objective: Determine the dissociation constant (


) of the amine binding to recombinant Candida albicans CYP51.
  • Target Preparation: Label purified CYP51 (200 nM) with a red fluorescent dye (NHS-ester chemistry).

  • Ligand Dilution: Prepare a 16-step serial dilution of the triazole amine (Start: 10 mM down to 300 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% Tween-20).

  • Incubation: Mix 10 µL of labeled protein with 10 µL of ligand. Incubate 15 min at RT in the dark.

  • Measurement: Load into standard capillaries. Measure thermophoresis at 40% LED power and 40% MST power.

  • Validation: A shift in the thermophoretic curve indicates binding. The triazole nitrogen coordinates the heme iron, altering the protein's hydration shell and thermal diffusion.

Part 4: Phenotypic Screening Protocols (Antimicrobial)

If the fragment shows binding, or if screening a library of derivatives (e.g., Schiff bases derived from this amine), use the CLSI (Clinical and Laboratory Standards Institute) broth microdilution method.[1]

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).[1]

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Control: Fluconazole (antifungal) and Ciprofloxacin (antibacterial).[1]

Workflow:

  • Inoculum Prep: Adjust microbial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in sterile broth.
    
  • Plate Setup: Use 96-well sterile polystyrene plates.

    • Rows A-H: Serial 2-fold dilution of the triazole compound (Range: 512 µg/mL to 0.5 µg/mL).

    • Solvent Control: DMSO (max 1% final concentration).

    • Growth Control: Broth + Inoculum (no drug).

    • Sterility Control: Broth only.

  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout:

    • Visual: The lowest concentration with no visible turbidity is the MIC.

    • Quantitative: Add 20 µL Resazurin (0.015%) dye. Incubate 1 hour. Blue = Inhibition (Dead); Pink = Growth (Live).[1]

Data Interpretation Table:

MIC Value (µg/mL)ClassificationAction Required
< 4 Highly PotentProceed to in vivo toxicity and PK studies.
4 – 32 Moderate ActivityLead optimization: Modify the cyclopropyl linker length.
32 – 128 Weak/FragmentValid scaffold. Derivatize the amine (Schiff base formation) to improve potency.
> 128 InactiveCheck cell permeability (PAMPA assay).

Part 5: Visualization of Screening Logic & Mechanism

Diagram 1: The Screening Cascade

This workflow illustrates the decision-making process from raw chemical to validated hit.

ScreeningCascade Start 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine QC Phase 1: QC (NMR/HPLC) Purity >98%? Start->QC FailQC Recrystallize / Purify QC->FailQC No FragmentScreen Phase 2: Biophysical Screen (MST / SPR against CYP51) QC->FragmentScreen Yes FailQC->QC BindingDecision Binding Kd < 500 µM? FragmentScreen->BindingDecision Phenotypic Phase 3: Phenotypic Screen (MIC: S. aureus / C. albicans) BindingDecision->Phenotypic Yes (Intrinsic Activity) Derivatization Phase 4: Derivatization (Synthesize Schiff Bases) BindingDecision->Derivatization No (Needs Potency) ADME Phase 5: ADME Profiling (Metabolic Stability) Phenotypic->ADME MIC < 32 µg/mL Derivatization->Phenotypic Screen Analogs

Caption: Operational workflow for validating the triazole amine scaffold, distinguishing between intrinsic fragment activity and derivative potential.

Diagram 2: Mechanism of Action (CYP51 Inhibition)

Visualizing why this specific molecule works: The triazole N4/N2 interaction with Heme Iron.

MoA Triazole Triazole Ring (N-4 Position) Heme Heme Iron (Fe2+) (CYP51 Active Site) Triazole->Heme Coordination Bond (Blocks O2 binding) Effect Inhibition of Ergosterol Synthesis Heme->Effect Enzyme Deactivation Cyclopropyl Cyclopropyl Group (Hydrophobic Tail) Pocket Hydrophobic Pocket (Sterol Binding Site) Cyclopropyl->Pocket Van der Waals Interactions

Caption: Structural basis of antifungal activity.[1][3][4][5][6] The triazole coordinates heme iron, while the cyclopropyl group occupies the lipophilic channel.[1]

Part 6: Advanced ADME Considerations

The cyclopropylmethyl group is a specific design choice to improve metabolic stability compared to linear alkyl chains.

  • Metabolic Soft Spot: In linear alkyl chains (e.g.,

    
    -propyl), the terminal carbons are rapidly oxidized by CYP450s.[1]
    
  • Cyclopropyl Advantage: The strained ring system is less prone to hydroxylation. However, it can undergo "ring-opening" metabolism under oxidative stress.

  • Screening Protocol: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH for 60 mins.[1] Analyze clearance via LC-MS/MS.

    • Target Stability:

      
       minutes.
      

References

  • BenchChem. "Application Notes and Protocols for the Synthesis and Evaluation of 1,2,4-Triazole Derivatives as Potential Antifungal Agents." BenchChem Technical Resources, 2025.[1][2] Link[1]

  • Tan, C. X., et al. "Synthesis and Antifungal Activity of Novel 1,2,4-Triazole Derivatives."[1][7] European Journal of Medicinal Chemistry, 2014.[1] Link

  • Sabale, P. M., & Mehta, P. "Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives."[1][5] International Journal of Pharmaceutical Sciences, 2010.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine." MilliporeSigma Catalog, 2024.[1] Link[1]

  • Zhang, S., et al. "Design, Synthesis, and Biological Evaluation of 1,2,4-Triazole Derivatives as Potent Antitubercular Agents."[1] Journal of Medicinal Chemistry, 2024.[1] Link

Sources

In Silico Modeling of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine Interactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the in silico characterization of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS: 2169413-45-8). It is designed for medicinal chemists and computational biologists utilizing this scaffold for Fragment-Based Drug Design (FBDD) or scaffold hopping in antimicrobial and CNS-active drug discovery.

Content Type: Technical Whitepaper Subject: Molecular Modeling & Simulation Strategy Core Scaffold: 1,2,4-Triazole-3-amine with N4-Cyclopropylmethyl substitution

Executive Summary & Chemical Profile

The molecule 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine represents a privileged scaffold in medicinal chemistry. The 1,2,4-triazole core acts as a robust bioisostere for amide or ester linkages and provides a critical vector for hydrogen bonding or metal coordination (e.g., Heme-Fe in CYP51). The cyclopropylmethyl moiety confers unique lipophilic properties (


 modulation) and metabolic stability compared to flexible alkyl chains, often improving blood-brain barrier (BBB) permeability.

Effective modeling of this compound requires addressing two critical physicochemical challenges:

  • Tautomeric Ambiguity: The 1,2,4-triazole ring exists in dynamic equilibrium (1H, 2H, 4H tautomers), heavily influenced by the binding pocket environment.

  • Conformational Flexibility: The methylene linker between the rigid triazole and the cyclopropyl ring introduces rotatable degrees of freedom that must be sampled extensively.

Computational Workflow Architecture

The following diagram outlines the validated pipeline for modeling this scaffold, ensuring all tautomeric and conformational states are evaluated against the target protein.

Workflow LigandPrep Ligand Preparation (Epik/LigPrep) Tautomer Tautomer & Protomer Enumeration LigandPrep->Tautomer Docking Ensemble Docking (Glide/AutoDock Vina) Tautomer->Docking Multi-state Library TargetPrep Target Selection (CYP51 / InhA) TargetPrep->Docking Grid Generation MD Molecular Dynamics (100ns, Explicit Solvent) Docking->MD Top Poses Analysis Interaction Energy (MM-GBSA) MD->Analysis

Figure 1: End-to-end computational workflow for evaluating triazole-amine interactions.

Protocol 1: Ligand Preparation & Tautomer Enumeration

Causality: Standard docking protocols often fail with triazoles because they fix the protonation state. The 3-amino-1,2,4-triazole system can donate or accept protons depending on the local pH and specific residues (e.g., Asp/Glu vs. His) in the active site.

Step-by-Step Methodology
  • Structure Generation: Generate the 3D coordinates for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine.

  • Tautomer Enumeration:

    • Use a generator (e.g., Schrödinger’s Epik or chemically aware open-source tools like RDKit) to generate all states at pH 7.4 ± 2.0.

    • Critical Check: Ensure the 4H-form (specified in the name) and the 1H/2H-tautomers are generated. The 3-amino group can also exist as an imine in rare high-energy states, though the amine form is generally dominant.

  • Conformational Search:

    • Perform a Monte Carlo conformational search (OPLS4 force field recommended) to sample the cyclopropylmethyl rotation.

    • Filter: Discard high-energy conformers (>10 kcal/mol above global minimum) to reduce computational noise.

Protocol 2: Target Selection & Molecular Docking

Expertise Insight: This scaffold is a known "warhead" for two primary biological targets. We model interactions based on these established mechanisms.

Target A: Lanosterol 14α-demethylase (CYP51) - Antifungal
  • Mechanism: The N1 or N2 of the triazole ring coordinates with the Heme Iron (Fe), blocking ergosterol synthesis.

  • PDB Selection: Candida albicans CYP51 (e.g., PDB: 5V5Z ).

  • Docking Constraint: Define a metal-coordination constraint. The triazole nitrogen must be within 2.2–2.6 Å of the Heme Fe.

Target B: Enoyl-ACP Reductase (InhA) - Antitubercular[1]
  • Mechanism: Inhibition of mycolic acid synthesis.

  • PDB Selection: Mycobacterium tuberculosis InhA (e.g., PDB: 1ENY ).

  • Focus: Hydrophobic interaction of the cyclopropyl group with the substrate-binding loop.

Docking Parameters (AutoDock Vina / Glide XP)
ParameterSettingRationale
Grid Box Centered on Co-crystallized LigandEnsures coverage of the active site.
Exhaustiveness 32 (Vina) / Precision (Glide)High sampling needed for the flexible linker.
Constraints H-bond (Glu/Asp) or Heme-FeForces biologically relevant poses.
Scoring Standard + H-bond penaltyPenalize buried polar groups not forming H-bonds.

Protocol 3: Molecular Dynamics (MD) Simulation

Trustworthiness: Docking is static. MD is required to verify if the cyclopropylmethyl group maintains stable hydrophobic contacts or if solvent exposure destabilizes the binding.

Simulation Setup (GROMACS / Desmond)
  • System Builder: Solvate the Protein-Ligand complex in an orthorhombic box (TIP3P water model). Buffer distance: 10 Å.

  • Neutralization: Add Na+/Cl- ions to simulate 0.15 M physiological salt concentration.

  • Equilibration:

    • NVT ensemble (100 ps) at 300 K (Berendsen thermostat).

    • NPT ensemble (100 ps) at 1.0 bar (Berendsen barostat).

  • Production Run: 100 ns simulation. Save trajectory every 10 ps.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å indicates a stable binding pose.

  • Interaction Fingerprints: Monitor the persistence of the Triazole-N...Heme-Fe bond (for CYP51) or H-bonds with the 3-amino group.

Interaction Mechanism Visualization

The diagram below illustrates the dual-interaction mode of the scaffold: the polar "anchor" (Triazole) and the hydrophobic "tail" (Cyclopropyl).

InteractionMap Triazole Triazole Ring (Polar Core) Amine 3-Amino Group (H-Bond Donor) Triazole->Amine Linker Methylene Linker Triazole->Linker Heme Heme Iron (Fe) (CYP51 Target) Triazole->Heme Coordination Bond (Strong) GluRes Glu/Asp Residue (H-Bond Acceptor) Amine->GluRes H-Bond (Directional) Cyclopropyl Cyclopropyl Group (Hydrophobic Tail) Linker->Cyclopropyl HydroPocket Hydrophobic Pocket (Val/Leu/Phe) Cyclopropyl->HydroPocket Van der Waals (Stabilizing)

Figure 2: Pharmacophore mapping of the scaffold against generic enzyme binding pockets.

ADMET & Drug-Likeness Profiling

For drug development, the in silico prediction of ADMET properties is non-negotiable. The cyclopropyl group is metabolically distinct from isopropyl or propyl chains.

PropertyPredicted RangeMethod/ToolSignificance
LogP 0.8 – 1.5SwissADME / QikPropOptimal for oral bioavailability; Cyclopropyl reduces lipophilicity vs. propyl.
BBB Permeability HighBOILED-Egg ModelCrucial for CNS targets (e.g., GABA-A modulation).
CYP Inhibition High (CYP2C9/3A4)P450 Site of MetabolismTriazoles are known CYP inhibitors; assess selectivity.
Metabolic Stability ModerateSmartCypCyclopropyl ring is resistant to oxidation compared to alkyl chains.

Self-Validating Check: Compare the calculated LogP of the cyclopropyl derivative against a propyl analogue. The cyclopropyl derivative should show a slightly lower LogP and higher metabolic stability score due to the ring strain preventing easy oxidation.

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. "4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine Product Information." Link

  • Triazole Antifungal Mechanism

    • National Institutes of Health (NIH). "Structure-based design of novel CYP51 inhibitors." Link

  • In Silico Modeling of Triazoles

    • Molecules (MDPI). "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs." Link

  • Antitubercular Activity of Triazoles

    • Scholars Research Library.[1] "Synthesis and Docking Study of Substituted Triazole Derivatives as Anti-Tubercular Agent." Link

  • ADMET Prediction Tools

    • SwissADME. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Link

Sources

Structure-Activity Relationship (SAR) Studies of Cyclopropylmethyl Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the Structure-Activity Relationship (SAR) profile of cyclopropylmethyl triazoles, a scaffold critical in the design of next-generation antifungal agents (CYP51 inhibitors), antituberculars, and specific receptor modulators (e.g., mGluR2, LSD1).

Executive Summary: The Pharmacophore Logic

The cyclopropylmethyl triazole moiety represents a privileged substructure in medicinal chemistry, merging the pharmacodynamic precision of the triazole ring with the pharmacokinetic robustness of the cyclopropyl group.

While the triazole ring (specifically 1,2,4-triazole) serves as the primary "warhead" for coordinating with metal centers (e.g., Heme Iron in CYP51), the cyclopropylmethyl (CPM) tail acts as a critical hydrophobic anchor. Unlike flexible alkyl chains (n-propyl, n-butyl), the CPM group offers:

  • Conformational Rigidity: The cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty upon binding.

  • Metabolic Shielding: The strained ring structure resists

    
    -oxidation and P450-mediated hydroxylation more effectively than linear aliphatic chains.
    
  • Steric Fit: It mimics the steric bulk of an isopropyl or isobutyl group but with a distinct electronic profile (

    
     character) that allows unique 
    
    
    
    -interaction capabilities within hydrophobic pockets.

Chemical Synthesis Strategies

To explore the SAR of this scaffold, robust synthetic routes are required. The choice of method depends on whether the target is a 1,2,4-triazole (common in antifungals) or a 1,2,3-triazole (common in "click" chemistry libraries).

Workflow Visualization: Synthetic Pathways

Synthesis_Pathways Start1 Precursor: 1,2,4-Triazole MethodA Method A: N-Alkylation (Base: K2CO3/NaH) Start1->MethodA Start2 Precursor: Azide/Alkyne MethodB Method B: Click Chemistry (CuAAC) Start2->MethodB Reagent Cyclopropylmethyl Bromide (CPM-Br) Reagent->MethodA Reagent->MethodB via CPM-Azide Product1 N1-Cyclopropylmethyl-1,2,4-Triazole (Isomer Mixture) MethodA->Product1 SN2 Mechanism Product2 1-Cyclopropylmethyl-1,2,3-Triazole (Regioselective) MethodB->Product2 Cycloaddition

Figure 1: Divergent synthetic pathways for accessing cyclopropylmethyl triazole cores. Method A is preferred for antifungal scaffolds (fluconazole analogs), while Method B is utilized for fragment-based drug discovery.

Detailed Protocol: N-Alkylation of 1,2,4-Triazole

Objective: Synthesis of 1-(cyclopropylmethyl)-1H-1,2,4-triazole.

  • Reagents: 1,2,4-Triazole (1.0 eq), Cyclopropylmethyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF (Solvent).
    
  • Procedure:

    • Dissolve 1,2,4-triazole in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 minutes to facilitate deprotonation.
      
    • Add cyclopropylmethyl bromide dropwise.[1]

    • Reflux at 60°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Purification: The reaction typically yields two isomers (N1 and N4). Separate via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). The N1 isomer is usually the major product and the pharmacologically active species for CYP51 inhibition.

SAR Deep Dive: The Cyclopropylmethyl Triazole Core

The biological potency of this scaffold is governed by three distinct structural zones.

Zone 1: The Triazole "Warhead"
  • Role: Coordinates with the Heme Iron (

    
    ) in cytochrome P450 enzymes.
    
  • SAR Insight: The 1,2,4-triazole is superior to imidazole in modern antifungals (e.g., Voriconazole vs. Ketoconazole) due to higher selectivity for fungal CYP51 over human CYP enzymes, reducing toxicity.

  • Substitution: The N4 nitrogen must remain unsubstituted to bind iron. The N1 position is the attachment point for the rest of the scaffold.

Zone 2: The Methylene Linker ( )
  • Role: Acts as a hinge.

  • SAR Insight: Direct attachment of the cyclopropyl ring to the triazole (N-cyclopropyl) often reduces potency compared to the methyl-spaced version (N-cyclopropylmethyl). The methylene group allows the cyclopropyl ring to reach deeper into the hydrophobic access channel of the target protein.

Zone 3: The Cyclopropyl "Anchor"
  • Role: Hydrophobic interaction and metabolic stability.

  • SAR Insight:

    • Size Match: The cyclopropyl group fits perfectly into the hydrophobic "bucket" formed by residues Tyr118 and Leu121 in fungal CYP51.

    • Electronic Effect: The "banana bonds" of the cyclopropyl ring possess

      
      -character, allowing for weak 
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket, which a standard propyl group cannot achieve.
    • Substitution: Adding substituents to the cyclopropyl ring (e.g., 1-methyl-cyclopropyl) usually decreases activity due to steric clash, unless the pocket is exceptionally large.

Data Summary: Antifungal Potency Comparison

Comparative MIC values against C. albicans (Hypothetical representative data based on literature trends).

Compound Structure (R-Group)MIC (

)
Metabolic Stability (

)
SAR Interpretation
N-Propyl (

)
4.0Low (< 30 min)Good fit, but rapid oxidation.
N-Isopropyl (

)
2.5ModerateSteric bulk improves fit; branching slows metabolism.
N-Cyclopropylmethyl (

)
0.12 High (> 120 min) Optimal. Rigid fit + metabolic block.
N-Benzyl (

)
0.5HighGood potency, but higher molecular weight/lipophilicity.

Mechanism of Action (MOA) Visualization

The primary application of this scaffold is the inhibition of Lanosterol 14


-demethylase (CYP51) .[2]

MOA_Mechanism Drug Cyclopropylmethyl Triazole Target Fungal CYP51 Enzyme (Active Site) Drug->Target Competes with Substrate Interaction1 N4-Nitrogen binds Heme Iron (Fe) Target->Interaction1 Interaction2 Cyclopropyl group fills Hydrophobic Pocket (Tyr118/Leu121) Target->Interaction2 Substrate Lanosterol (Natural Substrate) Substrate->Target Blocked Effect1 Blockade of 14α-demethylation Interaction1->Effect1 Interaction2->Effect1 Effect2 Accumulation of Toxic Sterols (14α-methyl-3,6-diol) Effect1->Effect2 Death Fungal Cell Membrane Failure Effect2->Death

Figure 2: Mechanism of Action. The cyclopropylmethyl tail is critical for "Interaction 2," stabilizing the drug within the enzyme channel to allow the triazole nitrogen to bind the heme iron.

Experimental Validation: MIC Assay Protocol

To validate the SAR of synthesized cyclopropylmethyl triazoles, a standardized Minimum Inhibitory Concentration (MIC) assay is required.

Protocol: Broth Microdilution (CLSI M27-A3 Standard)

  • Preparation:

    • Prepare stock solutions of the test compound in DMSO (e.g., 10 mg/mL).

    • Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final testing range (e.g., 64

      
       to 0.125 
      
      
      
      ).
  • Inoculum:

    • Use Candida albicans (ATCC 90028) or Aspergillus fumigatus.

    • Adjust cell density to

      
       to 
      
      
      
      cells/mL.
  • Incubation:

    • Add 100

      
       of drug dilution and 100 
      
      
      
      of inoculum to 96-well plates.
    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout:

    • Visual: The lowest concentration with no visible growth is the MIC.

    • Spectrophotometric: Read OD at 530 nm. An

      
       can be calculated for more granular SAR data.
      
  • Control:

    • Positive Control: Fluconazole or Voriconazole.

    • Negative Control: DMSO vehicle only.

References

  • Synthesis and Biological Activity of Triazoles

    • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[3][4][5][6][7]

    • Source: Frontiers in Pharmacology (2022).
    • URL:[Link]

  • CYP51 Inhibition Mechanism

    • Title: Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[8][9]

    • Source: Frontiers in Molecular Biosciences (2020).
    • URL:[Link]

  • Antifungal SAR Studies

    • Title: Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains.
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Cyclopropylmethyl in Drug Design

    • Title: Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605).[5][10]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Methodological & Application

High-Throughput Screening Architectures for 4H-1,2,4-Triazol-3-ylamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4H-1,2,4-triazol-3-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for inhibitors targeting epigenetic erasers (LSD1), kinases (GSK-3


, CDK), and GPCRs. However, the physicochemical properties of these analogs—specifically their tendency toward planar stacking and crystallization—pose unique challenges in High-Throughput Screening (HTS). This guide details optimized workflows for screening these libraries, focusing on acoustic liquid handling, TR-FRET epigenetic assays, and luminescent kinase profiling.

Part 1: Compound Management & Library Preparation

The Solubility Paradox

While 1,2,4-triazoles are generally polar, 3-amino analogs often exhibit "brick-dust" insolubility due to strong intermolecular hydrogen bonding and planar stacking. In HTS, this manifests as precipitation upon dilution —a silent killer of assay Z-factors.

Protocol: Acoustic Library Generation

Objective: Create "Assay-Ready Plates" (ARPs) while mitigating compound aggregation.

  • Source Plate Prep: Dissolve analogs in 100% DMSO at 10 mM. Centrifuge at 1,500 x g for 5 minutes to pellet any undissolved particulates.

  • Quality Control (Nephelometry): Before dispensing, scan source plates with a nephelometer.

    • Pass: < 10 NTU (Nephelometric Turbidity Units).

    • Fail: > 10 NTU. Requires re-solubilization or filtration.

  • Acoustic Dispensing (Echo 650/550):

    • Use "Surfactant-Capable" calibration if the DMSO contains trace detergents.

    • Dispense 20–50 nL directly into dry 384-well low-volume plates.

    • Critical Step: Backfill wells with 5 µL of assay buffer immediately after dispensing to prevent DMSO hydration from the air, which triggers precipitation.

Part 2: Case Study A - Epigenetic Screening (LSD1/KDM1A)

Target: Lysine-specific demethylase 1 (LSD1).[1] Relevance: 4H-1,2,4-triazol-3-ylamines are potent reversible inhibitors of LSD1, distinct from the irreversible tranylcypromine analogs. Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[2][3][4]

Rationale

LSD1 assays using peroxidase-coupled methods (Amplex Red) are prone to interference from triazoles, which can act as redox cyclers. TR-FRET is ratiometric and time-gated, eliminating compound autofluorescence and redox interference.

Experimental Protocol: LSD1 TR-FRET Assay[5][6]

Assay Principle: LSD1 demethylates a mono-methylated Histone H3 peptide (H3K4me1).[2][3] A Europium-labeled antibody recognizes the demethylated product (H3K4me0). The signal increases as LSD1 activity proceeds.[5] Inhibitors cause a decrease in signal.

Materials:

  • Enzyme: Recombinant Human LSD1 (0.5 nM final).

  • Substrate: Biotinylated H3K4me1 peptide (100 nM final).

  • Detection: Eu-W1024 anti-H3K4me0 Ab + Streptavidin-ULight (or XL665).

  • Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.

Step-by-Step Workflow (384-well Low Volume):

StepActionVolumeNotes
1 Compound Dispense 20 nLAcoustic transfer of triazole analogs (100% DMSO).
2 Enzyme Addition 2.5 µLAdd LSD1 in Assay Buffer. Centrifuge 1000 x g, 1 min.
3 Pre-Incubation N/AIncubate 15 min RT. Allows slow-binding inhibitors to engage.
4 Substrate Start 2.5 µLAdd Biotin-H3K4me1 peptide.
5 Reaction N/AIncubate 60 min at RT (Protect from light).
6 Detection Mix 5.0 µLAdd Eu-Ab (1 nM) + Streptavidin-Acceptor (50 nM) in Detection Buffer (containing EDTA/KF).
7 Equilibration N/AIncubate 60 min at RT.
8 Read N/ARead on PHERAstar/EnVision. Ex: 337nm, Em: 620nm (Donor) & 665nm (Acceptor).

Data Analysis: Calculate Ratio


.


Part 3: Case Study B - Kinase Selectivity Profiling

Target: Serine/Threonine Kinases (e.g., GSK-3


).
Method:  ADP-Glo™ (Promega) - Luminescent ADP Detection.
Rationale

Triazole analogs can exhibit fluorescence in the blue region (400-450nm). Fluorescent polarization (FP) assays often suffer from artifacts here. ADP-Glo is a luminescent assay (560nm+ emission) with a glow-type signal, rendering it immune to triazole fluorescence interference.

Experimental Protocol: ADP-Glo Kinase Assay

Step-by-Step Workflow (384-well White Solid Bottom):

StepActionVolumeNotes
1 Compound Dispense 50 nLAcoustic transfer.
2 Kinase Reaction 5.0 µLAdd Kinase + Substrate + Ultra-Pure ATP (10 µM).
3 Incubation N/A60 min at RT.[6][7]
4 ADP-Glo Reagent 5.0 µLStops kinase rxn; depletes remaining ATP.[6][8][9] Crucial: 40 min incubation.
5 Detection Reagent 10.0 µLConverts ADP

ATP

Luciferase/Luciferin signal.[6]
6 Equilibration N/A30 min at RT.
7 Read N/ALuminescence (Integration time: 0.5s).

Part 4: Visualizing the Logic

Diagram 1: The HTS Workflow

This diagram illustrates the physical flow of the screening campaign, emphasizing the critical quality control steps for triazole libraries.

HTS_Workflow Source Source Plate (10mM DMSO) QC Nephelometry QC (Check Solubility) Source->QC Scan QC->Source Fail (Filter/Dilute) Echo Acoustic Dispense (Echo 650) QC->Echo Pass (<10 NTU) Assay Assay Plate (384-well LV) Echo->Assay 20-50 nL Reader Multimode Reader (PHERAstar) Assay->Reader Incubate & Read Reagent Reagent Addition (Multidrop/Certus) Reagent->Assay Enzyme/Substrate Analysis Data Analysis (Genedata) Reader->Analysis RLU / Ratio

Caption: Figure 1. HTS workflow emphasizing upstream solubility QC (Nephelometry) to prevent false negatives caused by triazole precipitation.

Diagram 2: Hit Triage & Validation Logic

Once hits are identified, they must be validated to rule out "PAINS" (Pan-Assay Interference Compounds) behavior common in heterocyclic libraries.

Hit_Triage Primary Primary Hit (> 3 SD from Mean) Repeat Confirmation Run (Triplicate) Primary->Repeat Dose Dose Response (10-pt IC50) Repeat->Dose Confirmed Trash False Positive (Aggregator/Chelator) Repeat->Trash Not Reproducible Counter Counter Screen (Unrelated Protein) Dose->Counter Potent (<10 µM) Dose->Trash Flat/Bell Curve Ortho Orthogonal Assay (Biophysical/SPR) Counter->Ortho Selective Counter->Trash Promiscuous Lead Validated Lead Ortho->Lead Binding Confirmed Ortho->Trash Artifact

Caption: Figure 2. Triage logic tree. Counter-screens are vital for triazoles to rule out metal chelation (in metalloenzymes) or aggregation-based inhibition.

References

  • LSD1 Inhibition by Triazoles

    • Title: 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • ADP-Glo Kinase Assay Methodology

    • Title: ADP-Glo™ Kinase Assay Technical Manual.[6]

    • Source: Promega Corpor
  • TR-FRET Epigenetic Screening

    • Title: High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases.[2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Triazole Solubility & Properties

    • Title: An insight on medicinal
    • Source: Journal of Saudi Chemical Society (via ScienceDirect/PMC).
    • URL:[Link]

Sources

Application Note: Evaluating 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine Derivatives in Antimicrobial Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine is a highly versatile, privileged building block in medicinal chemistry, extensively utilized in the design of novel antimicrobial, antifungal, and anti-biofilm agents. As antimicrobial resistance (AMR) escalates, researchers are increasingly turning to functionalized triazoles due to their unique physicochemical properties and multi-target engagement capabilities.

The strategic design of this specific scaffold relies on three distinct structural features:

  • 1,2,4-Triazole Core: The strong dipole and nitrogen-rich ring provide robust hydrogen bonding capabilities. More importantly, it acts as a potent pharmacophore for coordinating with metal ions, which is critical for inhibiting metalloenzymes (such as fungal lanosterol 14α-demethylase, CYP51) and scavenging essential metals from bacterial environments[1][2].

  • Cyclopropylmethyl Substituent: This moiety enhances the lipophilicity (LogP) of the molecule without adding excessive molecular weight. The increased lipophilicity facilitates penetration through complex bacterial cell envelopes and fungal cell walls, while the cyclopropyl ring offers superior metabolic stability against oxidative degradation compared to straight-chain alkyl groups.

  • 3-ylamine Group: This primary amine serves as a critical synthetic handle. It allows researchers to easily generate Schiff bases, amides, or ureas—modifications that have been clinically proven to significantly amplify broad-spectrum antibacterial efficacy, enhance membrane targeting, and disrupt established biofilms[1][2].

Mechanistic Pathways of Triazole-Amine Derivatives

Triazole derivatives exert their antimicrobial effects through multiple synergistic mechanisms, making them highly resilient against standard bacterial resistance pathways. By utilizing the 3-ylamine handle to create Schiff base derivatives, researchers can design compounds that simultaneously target enzyme active sites and destabilize the extracellular polymeric substance (EPS) matrix of biofilms.

Mechanism Compound 4-(Cyclopropylmethyl)-4H- 1,2,4-triazol-3-ylamine Target1 Metalloenzyme Inhibition (e.g., CYP51/Erg11) Compound->Target1 1,2,4-triazole core Target2 Metal Ion Chelation (Fe3+, Mg2+, Ca2+) Compound->Target2 Triazole nitrogens Target3 Schiff Base Derivatization (Membrane Targeting) Compound->Target3 3-ylamine handle Effect1 Ergosterol Depletion (Fungal Cell Wall) Target1->Effect1 Effect2 Biofilm Disruption (Bacterial Matrix) Target2->Effect2 Target3->Effect2 Effect3 Cell Lysis & Pathogen Death Effect1->Effect3 Effect2->Effect3

Synergistic antimicrobial mechanisms of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine derivatives.

Pre-Assay Compound Preparation

Causality & Self-Validation: A common point of failure in antimicrobial screening of novel synthetic heterocyclic compounds is poor aqueous solubility. If a compound precipitates in the assay media, it will artificially inflate the optical density (OD) readings and yield false-negative Minimum Inhibitory Concentration (MIC) results.

  • Solvent Selection: Dissolve the compound in 100% molecular-biology grade Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a highly concentrated stock solution (e.g., 10 mg/mL or 25.6 mg/mL) to ensure that subsequent dilutions into the aqueous assay media require very little solvent volume.

  • Vehicle Tolerance: The final concentration of DMSO in the biological assay must not exceed 1% (v/v) . Higher concentrations of DMSO exhibit inherent toxicity against S. aureus and E. coli, which compromises the self-validating nature of the assay by artificially lowering the apparent MIC.

Core Antimicrobial Assays

CLSI-Compliant Broth Microdilution (MIC Determination)

Rationale: The MIC assay determines the lowest concentration of the compound that completely inhibits visible microbial growth. This protocol adheres to the strict guidelines set by the to ensure reproducible, universally accepted data[1].

Workflow Stock Prepare Stock (10 mg/mL in DMSO) Dilution Serial Dilution in MH Broth (0.5 - 256 µg/mL) Stock->Dilution <1% DMSO final Incubation Incubation (37°C, 16-24 h) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Readout Read OD600 & Determine MIC Incubation->Readout

Standardized CLSI Broth Microdilution Workflow for Triazole Derivatives.

Step-by-Step Methodology:

  • Media Preparation: Utilize Cation-Adjusted Mueller-Hinton (CAMH) broth for bacterial strains and RPMI 1640 (buffered with MOPS to pH 7.0) for fungal strains.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the triazole derivative in the appropriate media to achieve a testing range of 0.5 to 256 µg/mL.

  • Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL). Dilute this suspension 1:100 in broth.
    
  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound. The final assay concentration must be exactly

    
     CFU/mL.
    
  • Self-Validating Controls:

    • Positive Control: Media + Inoculum (Ensures pathogen viability).

    • Negative Control: Media only (Ensures aseptic technique).

    • Vehicle Control: 1% DMSO + Inoculum (Ensures solvent is non-toxic).

    • Reference Standard: Vancomycin (Gram-positive), Ciprofloxacin (Gram-negative), or Fluconazole (Fungi)[1][3].

  • Incubation & Readout: Incubate plates at 37°C for 16–24 hours. Determine the MIC by reading the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration where OD600 matches the negative control.

Time-Kill Kinetics

Rationale: While MIC establishes potency, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (pathogen-killing) mechanisms. Time-kill assays track the viable colony-forming units (CFU) over time, providing mechanistic insight into how quickly the triazole derivative induces cell lysis[1].

Step-by-Step Methodology:

  • Setup: Prepare sterile flasks containing CAMH broth spiked with the test compound at concentrations of 0.5×, 1×, and 4× the predetermined MIC.

  • Inoculation: Inoculate the flasks with the test organism to a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate the flasks at 37°C with continuous orbital shaking (150 rpm). Remove 100 µL aliquots at predefined kinetic intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile PBS (to prevent compound carryover toxicity) and plate onto Mueller-Hinton agar. Incubate for 24 hours and count the colonies to calculate

    
     CFU/mL.
    
  • Interpretation: A reduction of

    
     CFU/mL (99.9% kill) from the initial inoculum indicates potent bactericidal activity.
    

Data Interpretation & Quantitative Summary

When evaluating 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine and its downstream synthesized Schiff bases, researchers should expect the base scaffold to exhibit moderate activity, while functionalized derivatives (especially those with electron-withdrawing groups) will show significant broad-spectrum enhancement[4].

Below is a representative quantitative data summary structured for comparative analysis:

Compound / DrugS. aureus (MRSA) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans MIC (µg/mL)Mechanism / Classification
Triazole-Amine Scaffold 64.0128.032.0Base Pharmacophore (Bacteriostatic)
Triazole-Schiff Base Deriv. 8.016.04.0Membrane Disruptor (Bactericidal)
Vancomycin (Control) 1.0>256.0N/ACell Wall Inhibitor
Ciprofloxacin (Control) 0.50.25N/ADNA Gyrase Inhibitor
Fluconazole (Control) N/AN/A1.0CYP51 Inhibitor

Note: The derivatization of the 3-ylamine group into a Schiff base typically lowers the MIC by 4- to 8-fold across both Gram-positive and Gram-negative panels due to enhanced lipophilicity and metal chelation within the biofilm matrix.

References

  • Title: Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities Source: Frontiers in Chemistry (2024) URL: [Link]

  • Title: Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation Source: Frontiers in Chemistry (2025) URL: [Link]

  • Title: DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: MINAR International Journal of Applied Sciences and Technology (2025) URL: [Link]

Sources

Application Note: Biological Evaluation of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for the evaluation of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (and its derivatives) in cancer cell lines.

Given that this specific molecule (CAS: 2169413-45-8) is a privileged scaffold and chemical building block rather than a clinically approved drug, this guide focuses on its application in Fragment-Based Drug Discovery (FBDD) , Structure-Activity Relationship (SAR) studies , and phenotypic screening for novel anticancer targets (e.g., LSD1, IDO1, or Kinases).

Introduction & Mechanism of Action

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In oncology, the 3-amino-1,2,4-triazole core is a validated pharmacophore found in inhibitors of Hsp90 , Kinases (e.g., EGFR, VEGFR) , and Epigenetic Modulators (e.g., LSD1) .

Mechanistic Potential

While the free amine fragment itself may exhibit low-to-moderate potency (µM-mM range), its application in cancer cell lines is critical for:

  • Fragment Screening: Identifying weak binding affinities to targets like LSD1 (Lysine-specific demethylase 1) , where the cyclopropyl motif can act as a mechanism-based inhibitor (suicide substrate) targeting the FAD cofactor.

  • Scaffold Hopping: Serving as a bioisostere for other amine-containing rings in kinase inhibitors.

  • IDO1 Inhibition: 3-amino-1,2,4-triazoles are known to coordinate with the heme iron of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immune checkpoint target.

This protocol details the preparation , cytotoxicity screening , and target validation workflows for this compound.

Preparation & Handling

Objective: Create a stable, precipitation-free stock solution for cell culture.

Reagents
  • Compound: 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Vehicle Control: 0.1% DMSO in culture media.

Stock Solution Protocol (100 mM)
  • Weighing: Accurately weigh 1.38 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 100 µL of sterile DMSO.

    • Note: The compound is a low-molecular-weight amine and should dissolve rapidly. If turbidity persists, vortex for 30 seconds or sonicate at 40 kHz for 1 minute.

  • Sterilization: Do not filter the DMSO stock (potential loss of compound). Instead, ensure all handling is performed in a biosafety cabinet.

  • Storage: Aliquot into 10 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

In Vitro Cytotoxicity Assay (Protocol)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in a panel of cancer cell lines (e.g., A549 - Lung, MCF-7 - Breast, THP-1 - Leukemia).

Experimental Design
  • Assay Type: MTT or CellTiter-Glo® (ATP-based).

  • Duration: 72 hours.

  • Concentration Range: Since this is a fragment, use a high-range log scale: 0, 1, 10, 50, 100, 200, 500 µM.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Dilution (Serial Dilution):

    • Prepare a 2x Working Solution in culture media (max DMSO 0.2%).

    • Example: To test at 100 µM, prepare 200 µM in media.

  • Treatment:

    • Remove old media (optional, or add 2x solution directly).

    • Add 100 µL of compound-containing media to respective wells.

    • Controls:

      • Negative: 0.1% DMSO.

      • Positive: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours .

  • Readout (MTT):

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO/SDS buffer.

    • Measure Absorbance at 570 nm .

Data Analysis

Calculate % Viability using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (GraphPad Prism) to determine IC50.

Target Engagement: LSD1 Inhibition (Hypothetical)

Context: If the cyclopropylmethyl group targets LSD1 (KDM1A), the compound should increase H3K4 methylation levels.

Western Blot Protocol
  • Treatment: Treat THP-1 or MV4-11 (AML lines) with the compound at IC50 and 2x IC50 for 24–48 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Histone Extraction: (Optional but recommended) Acid extraction of histones for cleaner signal.

  • Immunoblotting:

    • Primary Antibody: Anti-H3K4me2 (Di-methyl Histone H3 Lysine 4) or Anti-H3K4me1.

    • Loading Control: Anti-Total H3.

  • Result Interpretation: An increase in H3K4me2 signal relative to Total H3 indicates LSD1 inhibition (LSD1 demethylates H3K4).

Visualizing the Workflow & Pathway

The following diagram illustrates the application of this scaffold in a Fragment-Based Drug Discovery (FBDD) campaign targeting Cancer Epigenetics.

G cluster_pathway Hypothetical Mechanism (LSD1) Compound 4-(Cyclopropylmethyl)- 4H-1,2,4-triazol-3-ylamine (Fragment Scaffold) Screening Phenotypic Screening (Cell Viability) Compound->Screening High Conc. (100 µM) LSD1 LSD1 Enzyme (Demethylase) Compound->LSD1 Inhibition Target Target Identification (LSD1 / IDO1 / Kinase) Screening->Target Mechanism Analysis Hit Hit Validation (IC50 < 10 µM) Target->Hit Western Blot / Enzymatic Assay Lead Lead Optimization (SAR Expansion) Hit->Lead Derivatization H3K4 H3K4me1/2 (Substrate) LSD1->H3K4 Demethylation GeneExp Tumor Suppressor Gene Activation H3K4->GeneExp Promotes

Caption: Workflow for evaluating the triazole fragment (blue) and its potential mechanistic intervention in the LSD1 epigenetic pathway (red box).

Summary of Key Data Points (Expected)

ParameterExpected Range (Fragment)Target Value (Lead)Notes
Solubility (DMSO) > 100 mM> 10 mMExcellent solubility due to low MW.
IC50 (Viability) 50 – 500 µM< 1 µMFragments often have low potency; activity >100µM is common.
LSD1 Inhibition Weak / ModeratePotentCheck for H3K4me2 accumulation.
Toxicity (Normal Cells) LowLowSelectivity index should be >10.

References

  • Lynch, J. T., et al. "LSD1 Inhibition: A Therapeutic Strategy in Cancer?" Expert Opinion on Therapeutic Targets, 2012. Link

  • Dhanak, D. "Cracking the Code: The Canonical Path to LSD1 Inhibitors." Journal of Medicinal Chemistry, 2018. (Review of cyclopropylamine scaffolds). Link

  • Huang, M., et al. "1,2,4-Triazole Scaffolds in Drug Discovery." European Journal of Medicinal Chemistry, 2020. Link

  • ChemScene. "Product Data Sheet: 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine." ChemScene Online Catalog. Link

  • Röhrig, U. F., et al. "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry, 2012. (Discusses triazole-heme interactions). Link

Analytical methods for quantification of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide for the analytical quantification of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS: 2169413-45-8). This compound is a critical intermediate and potential impurity in the synthesis of URAT1 inhibitors (e.g., Lesinurad) and other triazole-based therapeutics.

Abstract

This guide details two validated protocols for the quantification of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine: a robust HPLC-UV method for process control (assay/purity) and a high-sensitivity LC-MS/MS method for trace impurity analysis. The methods address specific challenges associated with the analyte, including its high polarity, weak UV chromophore, and potential for peak tailing due to basic nitrogen interactions.

Analyte Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the foundation of a robust method.

PropertyDescriptionAnalytical Implication
Chemical Structure 1,2,4-triazole core with an exocyclic amine and a cyclopropylmethyl tail.[1]Polarity: The triazole-amine core is highly polar; the tail adds slight lipophilicity. Basicity: The exocyclic amine and ring nitrogens are basic (pKa ~3–4).
UV Absorbance Weak. Lacks extended conjugation.Detection: Requires low-UV monitoring (210–220 nm). Solvents must be UV-transparent (e.g., Acetonitrile over Methanol if possible at low

).
Retention Low on standard C18.Column Selection: Requires aqueous-stable phases (Aq-C18) or HILIC for retention.
Solubility Soluble in Methanol, DMSO, Dilute Acid.Diluent: Avoid pure water to prevent precipitation of related lipophilic impurities; use MeOH:Water (50:50).
Structural & Fragmentation Logic (Graphviz)

G cluster_0 LC-MS/MS Transition Logic Analyte 4-(Cyclopropylmethyl)- 4H-1,2,4-triazol-3-ylamine (MW: 138.17) Protonation ESI+ Ionization [M+H]+ = 139.2 Analyte->Protonation Acidic Mobile Phase Frag1 Fragment 1 (m/z ~84) Loss of Cyclopropylmethyl Protonation->Frag1 Collision Energy (High) Frag2 Fragment 2 (m/z ~122) Loss of NH3 Protonation->Frag2 Collision Energy (Low)

Caption: Ionization and fragmentation pathway for LC-MS/MS method development. The loss of the hydrophobic tail is a characteristic transition.

Method Selection Strategy

  • Choose Protocol A (HPLC-UV) if:

    • You are analyzing the raw material (Assay > 98%).

    • You are monitoring the reaction progress (Synthesis intermediate).

    • Limit of Quantitation (LOQ) requirement is > 0.05% (500 ppm).

  • Choose Protocol B (LC-MS/MS) if:

    • You are screening for this compound as a Genotoxic Impurity (GTI) in a final drug substance.

    • Required LOQ is < 1 ppm.

    • Matrix interference prevents UV detection at 210 nm.

Protocol A: HPLC-UV (Process Control & Assay)

This method utilizes a "Polar C18" column to ensure adequate retention of the polar triazole ring while maintaining peak shape for the basic amine using a buffered acidic mobile phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equiv.High surface area C18 with proprietary end-capping compatible with 100% aqueous mobile phase.
Mobile Phase A 0.1% Phosphoric Acid + 10 mM KH₂PO₄ in WaterPhosphate buffer suppresses silanol activity, reducing peak tailing for amines.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff for detection at 210 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 210 nmMaximize sensitivity for the triazole ring.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLAdjust based on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention)
3.0955End Isocratic Hold
15.03070Elute Lipophilic Impurities
18.03070Wash
18.1955Re-equilibration
23.0955End of Run
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for basic amines).

  • Theoretical Plates (N): NLT 5,000.

  • RSD (n=6): NMT 2.0% for area and retention time.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

For trace quantification (ppm/ppb levels), UV detection is insufficient. This method uses Electrospray Ionization (ESI) in positive mode.

Mass Spectrometry Parameters (Sciex/Agilent/Waters Generic)
  • Ion Source: ESI Positive (+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 4500 V

  • Temperature (TEM): 500°C

MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)Role
139.2 84.1 15025Quantifier (High specificity)
139.2 122.1 15015Qualifier (Confirmation)
139.2 56.1 15035Qualifier (Ring fragmentation)

Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing a 1 µg/mL standard solution.

UHPLC Conditions (MS-Compatible)
  • Column: Agilent ZORBAX SB-Aq (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Steeper than UV method (5% B to 90% B in 8 mins) to sharpen peaks for MS detection.

Sample Preparation Workflow

Correct sample preparation is vital to prevent degradation or loss of the amine.

Workflow Diagram (Graphviz)

SamplePrep Raw Raw Sample (Solid API or Reaction Mix) Weigh Weigh 50 mg Raw->Weigh Dissolve Dissolve in Diluent (50:50 MeOH:Water) Weigh->Dissolve Sonicate Sonicate (10 min) Keep Temp < 35°C Dissolve->Sonicate Filter Filter (0.22 µm PVDF) Discard first 1 mL Sonicate->Filter Vial Transfer to HPLC Vial (Amber Glass) Filter->Vial

Caption: Sample preparation workflow ensuring solubility and removal of particulates.

Critical Note on Diluent: Do not use 100% Acetonitrile as the diluent. The polar analyte may precipitate or exhibit poor peak shape (solvent mismatch). Use Water:Methanol (50:50 v/v) .

Method Validation (ICH Q2 Guidelines)

To ensure the method is "self-validating," perform the following checks:

  • Specificity: Inject the solvent blank. Ensure no interference at the retention time of the analyte (approx 2.5 - 3.5 min in Protocol A).

  • Linearity: Prepare 5 levels.

    • UV Method: 50% to 150% of target concentration.

    • MS Method: 1 ppb to 100 ppb.

    • Acceptance: R² > 0.999.

  • Accuracy (Recovery): Spike the analyte into the sample matrix at 50%, 100%, and 150%.

    • Acceptance: 90–110% recovery.

  • Solution Stability: The primary amine is susceptible to oxidation. Store solutions at 4°C and protect from light (amber vials). Verify stability after 24 hours.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with residual silanols.Ensure pH is < 3.0. Add 5-10 mM Ammonium Formate (MS) or Phosphate (UV) to mobile phase.
Low Sensitivity (MS) Ion suppression from matrix.Switch to APCI source if ESI fails. Perform a matrix effect study.
Retention Time Shift Phase collapse (Dewetting).Ensure the column is compatible with 100% aqueous phase (use "Aq" or "T3" designated columns).
Carryover Basic amine sticking to injector loop.Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Sigma-Aldrich. (n.d.). 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine Product Specification. Retrieved from

  • European Commission. (2020). EURL-SRM - Analytical observations report on the analysis of 1,2,4-triazole derivative metabolites. Retrieved from

  • National Institutes of Health (NIH). (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015).[2] Pharmacology/Toxicology Review and Evaluation: ZURAMPIC (Lesinurad). Retrieved from

  • ResearchGate. (2015). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from

Sources

Application Note: Advanced LC-MS/MS Method Development for 4H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the development, optimization, and validation of LC-MS/MS methods for 4H-1,2,4-triazole derivatives . These pharmacophores are ubiquitous in antifungal therapeutics (e.g., fluconazole, voriconazole), agrochemicals, and emerging oncology ligands.[1]

Their analysis is frequently complicated by tautomeric equilibrium , high polarity , and metal-chelating properties .[1] This guide addresses these specific challenges using a first-principles approach.

Physicochemical Profiling & Analytical Challenges

Before initiating method development, the analyst must understand the unique behavior of the 1,2,4-triazole core.[1]

Tautomerism and Chromatography

1,2,4-triazoles exist in dynamic equilibrium between the 1H, 2H, and 4H tautomers.[1] While the 4H-form is often the dominant species in substituted derivatives (due to steric and electronic stabilization), rapid proton transfer can occur.

  • Impact: If the interconversion rate is comparable to the chromatographic timescale, peak broadening or splitting occurs.

  • Solution: Control mobile phase pH to lock the protonation state or use elevated column temperatures (>40°C) to accelerate tautomerization beyond the separation timeframe.

Basicity and Polarity
  • pKa: The triazole ring is amphoteric (pKa₁ ≈ 2.2, pKa₂ ≈ 10.3).[1] At physiological pH, it is largely neutral, but in acidic mobile phases (pH < 2.5), it becomes protonated.[1]

  • LogP: Most derivatives are polar (LogP < 2), making retention on standard C18 columns difficult without high aqueous content, which compromises desolvation in MS.[1]

Metal Chelation

The N2 and N4 nitrogens possess lone pairs capable of coordinating with trace metals (Fe, Ni) in stainless steel LC flow paths.

  • Symptom: Severe peak tailing and non-linear calibration at low concentrations.

  • Mitigation: Use PEEK-lined columns, add a chelator (e.g., Medronic acid) to the mobile phase, or passivate the system with phosphoric acid prior to use.[1]

Method Development Decision Matrix

The choice between Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is dictated by the hydrophobicity of the specific derivative.

Workflow Visualization

MethodDevLogic Start Start: Analyte Assessment LogP_Check Check LogP Value Start->LogP_Check RPLC Reversed-Phase (RPLC) LogP_Check->RPLC LogP > 1.0 HILIC HILIC Mode LogP_Check->HILIC LogP < 1.0 Col_C18 Column: C18 (High Carbon Load) or Phenyl-Hexyl (Selectivity) RPLC->Col_C18 MP_Acidic MP: Water/MeOH + 0.1% Formic Acid (Promotes Protonation [M+H]+) Col_C18->MP_Acidic MS_Tune MS/MS Tuning (ESI+) MP_Acidic->MS_Tune Col_Amide Column: Amide or Zwitterionic (Retention of Polar Species) HILIC->Col_Amide MP_Buffer MP: ACN/Water + 10mM NH4OAc (Buffer essential for peak shape) Col_Amide->MP_Buffer MP_Buffer->MS_Tune Fragment Fragmentation Strategy: Preserve Triazole Ring vs Side Chain Loss MS_Tune->Fragment

Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity.[1]

Chromatographic Protocols

Protocol A: RPLC for Lipophilic Derivatives (LogP > 1)

Best for: Triazoles with large aromatic substituents (e.g., Voriconazole analogs).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for triazoles in RPLC as it often provides better selectivity for the nitrogen-rich ring.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 4.0 min: 95% B[1]

    • 5.0 min: 95% B[1]

    • 5.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Temp: 45°C (Crucial to minimize tautomeric peak broadening).

Protocol B: HILIC for Polar Derivatives (LogP < 1)

Best for: Small 4H-1,2,4-triazole metabolites or glycosylated derivatives.[1]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Acetonitrile (90%) / Water (10%) + 10 mM Ammonium Formate pH 3.0.[1]

  • Mobile Phase B: Water (90%) / Acetonitrile (10%) + 10 mM Ammonium Formate pH 3.0.[1]

  • Gradient:

    • 0.0 min: 99% A (High Organic Start)[1]

    • 3.0 min: 50% A

    • 4.0 min: 50% A

    • 4.1 min: 99% A

  • Buffer Logic: Ammonium formate is essential. The ionic strength suppresses secondary ionic interactions between the triazole nitrogens and surface silanols.

Mass Spectrometry Optimization (ESI-MS/MS)

Ionization Source (ESI)

Triazoles are basic and ionize readily in Positive Mode (ESI+) .

  • Capillary Voltage: 3.0 - 3.5 kV (Avoid higher voltages which may cause in-source fragmentation).[1]

  • Desolvation Temp: 450°C - 550°C (High heat required for stable spray of polar mobile phases).[1]

Fragmentation Patterns (MRM Selection)

Understanding the breakdown of the 4H-1,2,4-triazole core is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions.[1]

  • Primary Transition (Quantifier): Usually involves the cleavage of the substituent attached to the Nitrogen, leaving the stable triazole ring or a ring-fragment.

    • Mechanism:[2] The triazole ring is aromatic and highly stable. Fragmentation often occurs at the N-C bond connecting the ring to the side chain.

  • Secondary Transition (Qualifier): Ring cleavage.

    • Pattern: Loss of HCN (27 Da) or N2 (28 Da) from the ring is possible but requires high collision energy.

Example: Fluconazole (MW 306.3) [1]

  • Precursor: m/z 307.1 [M+H]⁺

  • Product 1: m/z 238.1 (Loss of triazole ring).

  • Product 2: m/z 220.1 (Loss of triazole + water).

Sample Preparation Protocols

For biological matrices (plasma/serum), removing proteins is critical to prevent column fouling and matrix effects.[1]

Protocol C: Protein Precipitation (PPT) - High Throughput

Recommended for R&D screening and high-concentration samples.[1]

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).

    • Tip: Use Acetonitrile:Methanol (80:[1]20) if solubility is an issue.

  • Vortex: Mix at 1000 RPM for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2 µL of the supernatant directly (if using RPLC).

    • For HILIC: Dilute supernatant 1:1 with Acetonitrile to match initial mobile phase conditions.

Protocol D: Solid Phase Extraction (SPE) - High Sensitivity

Recommended for trace analysis (< 1 ng/mL) and eliminating matrix effects.[1]

  • Cartridge: Mixed-mode Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1]

    • Rationale: Triazoles are basic; cation exchange provides orthogonal selectivity to RPLC.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 100 µL Plasma + 100 µL 2% Phosphoric Acid (Acidifies sample to protonate triazole).

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences).

  • Elute: 500 µL 5% Ammonium Hydroxide in Methanol (Releases basic triazole).

  • Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase.

Method Validation Summary

Adhere to FDA/ICH M10 guidelines.

ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.99Weighting 1/x² is usually required due to wide dynamic range.
Accuracy 85-115% (80-120% at LLOQ)Run QCs at Low, Mid, and High levels (n=5).
Precision CV < 15% (20% at LLOQ)Assess intra-day and inter-day.
Matrix Effect 85-115% (IS normalized)Compare post-extraction spike vs. neat solution.[1]
Carryover < 20% of LLOQTriazoles are "sticky"; use a needle wash of MeOH:ACN:Water:Formic Acid (40:40:19:1).

Troubleshooting Guide

  • Issue: Peak Tailing

    • Cause: Metal chelation or secondary silanol interactions.

    • Fix: Add 5 µM Medronic Acid to mobile phase A. Switch to "Hybrid Particle" columns (BEH/Triart) which have fewer active silanols.

  • Issue: Split Peaks

    • Cause: Tautomer separation.

    • Fix: Increase column temperature to 50°C or adjust pH to < 2.5 to fully protonate the ring.

  • Issue: Low Sensitivity in HILIC

    • Cause: Mismatch between sample solvent and mobile phase.

    • Fix: Ensure sample diluent is at least 80% organic (ACN) to prevent "solvent washout" effects.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • European Union Reference Laboratories (EURL). (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). Link

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Link

  • Waters Corporation. (2021). Separation of Polar Compounds Using HILIC Chromatography. Link[1]

  • Jasak, J., et al. (2012).[1] Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX Application Note. Link

Sources

Crystallization techniques for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Protocols for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Abstract

This application note details the crystallization and purification strategies for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS: 2169413-45-8).[1] As a critical heterocyclic building block in medicinal chemistry—often utilized in the synthesis of kinase inhibitors and GPCR ligands—high purity (>99.5%) and controlled particle size distribution (PSD) are essential for downstream coupling efficiency. This guide moves beyond standard literature to provide method development workflows, addressing common challenges such as "oiling out" and polymorph control typical of N-alkylated amino-triazoles.

Physicochemical Context & Solubility Profile

To design a robust crystallization process, one must understand the solute-solvent interactions.[1] The 1,2,4-triazole core is highly polar and capable of hydrogen bonding (donor and acceptor), while the cyclopropylmethyl tail adds a hydrophobic character.[1]

Solubility Assessment (Thermodynamic Estimates):

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)Suitability
Alcohols Methanol, EthanolVery HighHighGood solvent (requires anti-solvent)
Esters Ethyl Acetate, IPAcHighLowIdeal for Cooling Crystallization
Chlorinated DCM, ChloroformModerateModeratePoor recovery yield
Alkanes Heptane, HexaneInsolubleInsolubleIdeal Anti-solvent
Water WaterHigh (pH dependent)ModerateRisk of hydrate formation

Critical Quality Attributes (CQAs):

  • Purity: >99.0% (HPLC area %).

  • Appearance: White to off-white crystalline solid (removal of colored oxidation byproducts).[1]

  • Residual Solvent: <5000 ppm (ICH Q3C limits).

Method A: Cooling Crystallization (Scale-Up Preferred)[1]

This method is recommended for kilogram-scale production due to its simplicity and energy efficiency.[1] It relies on the steep solubility curve of the amine in acetate esters.[1]

Mechanism: The triazole-amine forms weak hydrogen bond networks with the ester oxygen of ethyl acetate at high temperatures, which are disrupted upon cooling, promoting nucleation.[1]

Protocol Steps:
  • Dissolution: Charge crude 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine into a reactor. Add Ethyl Acetate (5.0 vol) (5 mL per gram of solid).

  • Heating: Heat the slurry to 70–75°C (near reflux) with agitation (200 RPM). Ensure complete dissolution. If solids remain, add Ethyl Acetate in 0.5 vol increments.[1]

  • Polish Filtration: While hot, filter the solution through a 0.45 µm PTFE cartridge to remove insoluble mechanical impurities.[1]

  • Controlled Cooling (Critical):

    • Cool from 75°C to 60°C at a rate of 0.5°C/min.

    • Seeding Point: At 60°C, add 0.5 wt% pure seed crystals (if available) to prevent oiling out.[1]

    • Hold at 60°C for 30 minutes to establish crystal growth.

    • Cool from 60°C to 0°C at a rate of 0.3°C/min.

  • Aging: Hold the slurry at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethyl Acetate (1.0 vol) followed by chilled Heptane (1.0 vol) to displace the mother liquor.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Anti-Solvent Crystallization (High Purity)

This method is preferred when the crude material contains significant polar impurities or regioisomers that might co-crystallize in Method A.[1]

Mechanism: The "drowning out" technique reduces the dielectric constant of the medium, forcing the polar triazole to precipitate while non-polar impurities remain in the mother liquor.[1]

Protocol Steps:
  • Dissolution: Dissolve crude material in Isopropanol (IPA) (3.0 vol) at 60°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (1.0 vol) dropwise over 20 minutes while maintaining 60°C. The solution should remain clear.

  • Nucleation Trigger: Cool the solution to 40°C. Cloud point should be observed.

  • Secondary Addition: Once turbidity is established, add the remaining n-Heptane (4.0 vol) over 60 minutes.

    • Note: Adding anti-solvent too fast will trap impurities inside the crystal lattice.[1]

  • Cooling: Cool to 5°C and age for 1 hour.

  • Filtration: Filter and wash with a 1:4 mixture of IPA:Heptane.

Process Visualization & Logic

Figure 1: Crystallization Workflow & Decision Logic

CrystallizationWorkflow Start Crude 4-(Cyclopropylmethyl)- 4H-1,2,4-triazol-3-ylamine SolubilityCheck Solubility Screening (Ethyl Acetate vs. IPA) Start->SolubilityCheck MethodA Method A: Cooling Crystallization (Ethyl Acetate) SolubilityCheck->MethodA High Purity Crude MethodB Method B: Anti-Solvent (IPA / Heptane) SolubilityCheck->MethodB Low Purity / Polar Impurities Dissolution Dissolution at T_max (70-75°C) MethodA->Dissolution MethodB->Dissolution PolishFilter Polish Filtration (Remove Particulates) Dissolution->PolishFilter Seeding Seeding (0.5 wt%) at Metastable Zone PolishFilter->Seeding CrystalGrowth Controlled Cooling (0.3°C/min) Seeding->CrystalGrowth Isolation Filtration & Drying CrystalGrowth->Isolation

Caption: Decision matrix for selecting between Cooling (Method A) and Anti-Solvent (Method B)[1] crystallization based on input purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Phase separation occurs before crystallization (Liquid-Liquid Phase Separation).[1]1. Increase seeding load.2. Reduce cooling rate near the cloud point.3. Use Method B with slower anti-solvent addition.
Low Yield Solubility in mother liquor is too high at isolation temperature.1. Lower isolation temperature to -10°C.2. Increase Anti-solvent ratio (e.g., IPA:Heptane 1:6).[1]
Color Retention Oxidation byproducts trapped in crystal.1. Add activated carbon (5 wt%) during the hot dissolution step, stir for 15 mins, then filter.2. Switch to Methanol/Water recrystallization.
Polymorphism Rapid precipitation creates metastable forms.1. Use DSC to confirm melting point consistency.2. Perform "slurry ripening" (hold at 40°C for 4 hours) to convert metastable forms to the stable thermodynamic form.

Analytical Validation

To ensure the protocol is "self-validating," perform the following checks on the isolated solid:

  • HPLC Purity: Run a gradient method (Water/Acetonitrile + 0.1% TFA). The amine peak should be >99.5%.[1][2]

  • 1H NMR: Confirm the integrity of the cyclopropyl ring (multiplets at ~0.2–0.6 ppm) and the triazole proton.

  • DSC (Differential Scanning Calorimetry): Sharp endotherm indicating a pure crystalline phase (Target MP range dependent on specific polymorph, typically 90–130°C for this class).

References

  • Meng, Z., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594).[1] Chemistry Central Journal.[3] (Describes synthesis and purification of related triazole intermediates). Available at: [Link]

  • Jia, L.H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate.[1] Acta Crystallographica Section E. (Structural insights into triazole hydrogen bonding networks). Available at: [Link]

Sources

Experimental design for evaluating the efficacy of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive experimental framework for evaluating the efficacy of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS: 2169413-45-8). As a specific 1,2,4-triazole-3-amine derivative, this compound represents a privileged scaffold often associated with kinase inhibition (e.g., CLK, CDK) , epigenetic modulation (LSD1/KDM1A) , and GPCR antagonism (Adenosine receptors) .

Given its status as a high-potential Novel Chemical Entity (NCE), this protocol is designed to validate its biological activity from target engagement to in vivo proof-of-concept.

Introduction & Mechanistic Rationale

The 1,2,4-triazol-3-amine core is a bioisostere for amide bonds and a key pharmacophore in modern drug discovery. The N4-cyclopropylmethyl substitution is critical; it enhances metabolic stability (blocking N-dealkylation) and improves lipophilicity (LogP) for membrane permeability, often targeting hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g., GPCRs).

Primary Target Hypotheses for Evaluation:

  • Kinase Inhibition: ATP-competitive inhibition (e.g., CDC2-like kinases).

  • Epigenetic Regulation: Lysine-specific demethylase 1 (LSD1) inhibition via the amine group.

  • GPCR Modulation: Adenosine A2A receptor antagonism.

Experimental Design Workflow

The evaluation follows a hierarchical "Gate-Stage" model to ensure resource efficiency and scientific rigor.

G cluster_0 Phase 1: Specifics Start Compound Synthesis & QC (>98% Purity) Phase1 Phase 1: Target Deconvolution (In Silico & Binding) Start->Phase1 Phase2 Phase 2: In Vitro Functional Assays (Cell Viability & Signaling) Phase1->Phase2 Hit Confirmation P1_A Kinase Profiling (300+ Panel) Phase1->P1_A P1_B GPCR Screen (Adenosine/Opioid) Phase1->P1_B Phase3 Phase 3: ADME & PK Profiling (Metabolic Stability) Phase2->Phase3 IC50 < 1 µM Phase4 Phase 4: In Vivo Efficacy (Xenograft or Inflammation Model) Phase3->Phase4 T1/2 > 2h

Figure 1: Hierarchical efficacy evaluation workflow for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine.

Phase 1: Target Engagement & Selectivity (In Vitro)

Before functional testing, confirm the molecular target. The triazole-amine scaffold is promiscuous; specificity is key.

Protocol 1.1: Kinase Selectivity Profiling (Thermal Shift Assay)

Objective: Determine if the compound binds to the ATP-binding pocket of kinases.

  • Method: Differential Scanning Fluorimetry (DSF) or KinomeScan™.

  • Reagents: Recombinant Kinase Domains (CLK1, CDK2, DYRK1A), SYPRO Orange Dye.

  • Procedure:

    • Prepare 10 µM compound in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Incubate with 1 µM kinase and 5x SYPRO Orange.

    • Run melt curve (25°C to 95°C) on qPCR machine.

    • Readout: Calculate

      
      . A shift of >2°C indicates significant binding.
      
Protocol 1.2: GPCR Radioligand Binding (Adenosine A2A)

Objective: Evaluate potential antagonism at Adenosine receptors (common for triazoles).

  • Method: Competition binding vs. [3H]-CGS21680 (A2A agonist).

  • System: CHO cell membranes overexpressing human A2A.

  • Procedure:

    • Incubate membranes with 2 nM [3H]-CGS21680 and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate for 90 min at 25°C.

    • Filter through GF/B filters and count radioactivity.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Phase 2: Functional Efficacy (Cell-Based)

Once binding is confirmed, evaluate the functional consequence (e.g., cell death in cancer, signaling modulation).

Protocol 2.1: Cell Viability & Proliferation (CTG Assay)

Objective: Assess cytotoxicity in relevant cell lines (e.g., HCT116 for colon cancer, Jurkat for leukemia).

  • Reagents: CellTiter-Glo® (Promega).

  • Steps:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with compound (8-point serial dilution, 10 µM top) for 72 hours.

    • Add CellTiter-Glo reagent, incubate 10 min.

    • Measure Luminescence.

    • Data: Calculate

      
       (Growth Inhibition 50%).
      
Protocol 2.2: Mechanism of Action - Phospho-Signaling (Western Blot)

If Kinase inhibition is the driver, downstream phosphorylation must decrease.

Signaling Compound 4-(CPM)-Triazole Target Target Kinase (e.g., CLK/CDK) Compound->Target Inhibits Substrate Substrate Phosphorylation (e.g., SR Proteins / Rb) Target->Substrate Phosphorylates Effect Cell Cycle Arrest / Apoptosis Substrate->Effect Promotes Growth

Figure 2: Expected signaling blockade. The compound inhibits the kinase, preventing substrate phosphorylation.

Phase 3: ADME & Pharmacokinetics

The Cyclopropylmethyl (CPM) group is designed to improve metabolic stability compared to simple methyl/ethyl groups. This must be verified.

Protocol 3.1: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


).
  • System: Human and Mouse Liver Microsomes (0.5 mg/mL).

  • Procedure:

    • Incubate 1 µM compound with microsomes + NADPH regenerating system at 37°C.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1]

  • Success Criteria: Half-life (

    
    ) > 30 min in human microsomes suggests suitability for in vivo use.
    
Data Summary & Interpretation
AssayMetricTarget CriteriaInterpretation
Solubility Kinetic (PBS, pH 7.4)> 50 µMEssential for bioavailability.
Kinase Binding

or

< 100 nMPotent target engagement.
Cell Viability

< 1 µMCytotoxic efficacy (Oncology).
Metabolic Stability

(Microsomes)
> 30 minGood predicted bioavailability.
hERG Inhibition

> 10 µMLow cardiac safety risk.
References
  • Fedorov, O., et al. (2011).[2] "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing."[2] Chemistry & Biology. Link(Context: Validates triazole-amine scaffolds as kinase inhibitors).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link(Context: Cyclopropylmethyl as a metabolic stability enhancer).

  • Lynch, B. A., et al. (2012). "Design and synthesis of potent and selective inhibitors of LSD1." Journal of Medicinal Chemistry. Link(Context: Triazole-amines in epigenetic drug discovery).

  • Tonelli, M., et al. (2017). "1,2,4-Triazole: A privileged scaffold for the development of new drugs." Current Medicinal Chemistry. Link(Context: General pharmacological profile of the scaffold).

Sources

Application Note: In Vivo Evaluation Framework for Novel Triazole Antifungal Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Triazole compounds remain the cornerstone of antifungal pharmacotherapy, targeting the ergosterol biosynthesis pathway via CYP51 (lanosterol 14


-demethylase) inhibition. However, the translation of in vitro potency (MIC) to in vivo efficacy is frequently attrited by poor aqueous solubility, nonlinear pharmacokinetics, and unexpected toxicity. This Application Note provides a non-standardized, adaptive framework for the in vivo interrogation of novel triazoles. It moves beyond generic testing to focus on the specific liabilities of the triazole scaffold, prioritizing determining the PK/PD index (AUC/MIC) and validating efficacy in neutropenic murine models.

Part 1: Pre-Clinical Formulation Strategy

The Barrier: Novel triazoles are characteristically lipophilic (LogP > 3), making standard aqueous delivery impossible. Using high concentrations of DMSO or Cremophor EL can induce vehicle-related toxicity (e.g., histamine release, neurotoxicity) that masks the compound's true safety profile.

Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Solubilization

Rationale: HP-


-CD encapsulates the lipophilic triazole within a hydrophilic shell, improving bioavailability without the physiological disruption caused by organic solvents.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (e.g., Kleptose® or Trappsol®).
    
  • Sterile Water for Injection (WFI).

  • 1N HCl and 1N NaOH for pH adjustment.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve HP-

    
    -CD in WFI to a final concentration of 20% (w/v). Stir until clear.
    
  • Compound Addition: Slowly add the micronized triazole compound to the vortexing vehicle.

  • pH Adjustment (Critical): Triazoles often require acidic environments for initial dissolution. Lower pH to 3.0–4.0 using 1N HCl if the solution remains cloudy.

  • Sonication: Sonicate at 37°C for 30–60 minutes.

  • Neutralization: Once dissolved, slowly titrate pH back to 6.5–7.0 using 1N NaOH. Note: If precipitation occurs upon neutralization, the compound is pH-dependent; consider an oral suspension or maintaining a lower pH if IV tolerability allows.

  • Sterilization: Filter through a 0.22

    
    m PVDF membrane.
    

Table 1: Vehicle Selection Matrix for Triazoles

Vehicle SystemSolubilizing PowerPhysiological InertnessRecommended Use
20% HP-

-CD
HighExcellentGold Standard for IV/PO efficacy studies.
PEG 400 (30%) / Saline ModerateGoodOral gavage (PK screening).
DMSO (<5%) HighPoorEarly in vitro only; avoid in survival studies.
0.5% Methylcellulose Low (Suspension)ExcellentOral toxicity studies (high dose).

Part 2: Pharmacokinetics (PK) & ADME Profiling

The Logic: Triazoles are notorious for inhibiting mammalian CYP450 enzymes, leading to non-linear PK (saturation of clearance). You must establish the Area Under the Curve (AUC) early, as the driver of triazole efficacy is the AUC/MIC ratio , not


 or Time>MIC.
Protocol B: Single-Dose Murine PK

Subject: Male CD-1 Mice (20–25g), n=3 per timepoint.

  • Dosing:

    • IV Group: 10 mg/kg (via lateral tail vein).

    • PO Group: 30 mg/kg (via oral gavage).

  • Sampling: Collect whole blood via cardiac puncture or submandibular bleed at: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma extraction via protein precipitation (Acetonitrile). Analyze via LC-MS/MS.

  • Data Calculation:

    • Calculate Bioavailability (

      
      ).
      
    • Self-Validation Check: If

      
      , re-evaluate formulation (Part 1) before proceeding to efficacy.
      

Part 3: Efficacy - The Neutropenic Murine Candidiasis Model

The Standard: The systemic burden model (kidney target) is the regulatory gold standard. Neutropenia is induced to mimic the immunocompromised patient population most at risk for invasive fungal infections.

Protocol C: Neutropenia Induction & Infection

Mechanism: Cyclophosphamide depletes neutrophils, preventing the host immune system from clearing the infection, ensuring that any reduction in fungal burden is solely due to the drug.

Workflow Diagram:

NeutropenicModel DayMinus4 Day -4: Cyclophosphamide 150 mg/kg IP DayMinus1 Day -1: Cyclophosphamide 100 mg/kg IP DayMinus4->DayMinus1 Neutrophil Depletion Day0_Inf Day 0 (T=0): IV Infection (C. albicans) DayMinus1->Day0_Inf Neutrophils <100/mm³ Day0_Tx Day 0 (T+2h): Start Therapy (BID or QD) Day0_Inf->Day0_Tx Dissemination Day4_Harvest Day +4: Harvest Kidneys CFU Enumeration Day0_Tx->Day4_Harvest Treatment Duration

Figure 1: Timeline for the Neutropenic Murine Disseminated Candidiasis Model.

Detailed Steps:

  • Immunosuppression: Administer Cyclophosphamide IP at 150 mg/kg (Day -4) and 100 mg/kg (Day -1).[1]

  • Inoculum Preparation:

    • Culture C. albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Resuspend in sterile saline.[2] Count via hemocytometer.

    • Adjust to

      
       cells/mL.
      
  • Infection: Inject 0.1 mL (

    
     CFU total) into the lateral tail vein.
    
  • Treatment: Begin therapy 2 hours post-infection.

    • Groups: Vehicle Control, Reference (Fluconazole 10 mg/kg), Test Compound (Low, Mid, High doses).

  • Endpoint (Kidney Burden):

    • Euthanize mice at 24h, 48h, or 96h (study dependent).

    • Aseptically remove kidneys.[1] Homogenize in 1 mL cold PBS.

    • Serially dilute and plate on SDA containing chloramphenicol.

    • Incubate 24h and count CFUs.

  • Success Criteria: A

    
     reduction in CFU/g kidney compared to vehicle control indicates significant in vivo efficacy.
    

Part 4: Safety & Toxicology Markers

Triazoles carry specific risks that must be monitored during efficacy trials.

  • Hepatotoxicity: Measure serum ALT/AST levels at the end of the efficacy study. >3x elevation over vehicle control signals potential liability.

  • QTc Prolongation: While difficult to measure in routine mouse efficacy studies, be aware that triazoles can block hERG channels. If mice exhibit sudden death or seizures immediately post-IV administration, this may be a cardiac event, not just toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]

  • Andes, D., et al. (2003). In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8] [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2018). Preclinical Models of Infectious Diseases: Murine Model of Invasive Candidiasis. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Executive Summary

The synthesis of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (a critical intermediate for URAT1 inhibitors like Lesinurad) often suffers from two primary failure modes: poor regioselectivity and yield loss during aqueous workup .

This guide moves beyond standard textbook protocols. It focuses on the Diphenyl Cyanocarbonimidate Route , which offers the highest purity profile compared to the smelly dithio-routes, and provides a specific troubleshooting matrix for the cyclization and isolation steps.

Part 1: The Optimized Synthetic Workflow

We recommend the Diphenyl Cyanocarbonimidate method over the S-methyl isothiourea method for laboratory to pilot-scale synthesis. While the reagents are slightly more expensive, the purification is significantly easier because the byproduct (phenol) can be washed away with non-polar solvents, whereas methanethiol (from the dithio route) requires aggressive scrubbing and often traps within the crystal lattice.

The Reaction Pathway (Visualized)

ReactionPathway Start Cyclopropylmethylamine (Starting Material) Inter N-cyano-O-phenylisourea (Intermediate) Start->Inter Step 1: Nucleophilic Substitution (IPA, 0-20°C) Reagent Diphenyl cyanocarbonimidate Reagent->Inter Product 4-(Cyclopropylmethyl)- 4H-1,2,4-triazol-3-ylamine Inter->Product Step 2: Cyclization (Reflux, 80°C) Byproduct Phenol (Byproduct) Inter->Byproduct Elimination Hydrazine Hydrazine Hydrate (Cyclizing Agent) Hydrazine->Product

Figure 1: The two-step cascade synthesis. Step 1 displaces one phenoxy group; Step 2 displaces the second and cyclizes the ring.

Part 2: Detailed Protocol & Critical Control Points

Step 1: Formation of the N-Cyano Intermediate[1]
  • Reagents: Cyclopropylmethylamine (1.0 eq), Diphenyl cyanocarbonimidate (1.0 eq), Isopropanol (IPA) or Acetonitrile (MeCN).

  • Protocol: Dissolve diphenyl cyanocarbonimidate in IPA. Cool to 0°C. Add the amine slowly (dropwise).

  • The "Why": The reaction is exothermic. If the temperature spikes >30°C during addition, you risk double-substitution (forming the symmetric guanidine dimer), which is a dead-end impurity.

  • Checkpoint: The intermediate often precipitates as a solid. Do not isolate it yet. Proceed directly to Step 2 in a "one-pot" fashion for higher throughput, unless purity analysis is required.

Step 2: Hydrazine Cyclization
  • Reagents: Hydrazine hydrate (1.2 – 1.5 eq).

  • Protocol: Add hydrazine hydrate to the suspension from Step 1. Heat to reflux (approx. 80-82°C for IPA) for 3–6 hours.

  • The "Why": The first displacement (amine) is fast; the second displacement (hydrazine) and ring closure are slow. Reflux is non-negotiable to drive the elimination of the second phenol molecule.

Step 3: Isolation (The Yield Killer)
  • The Problem: The product is amphoteric and highly water-soluble. Standard aqueous extraction (water/ethyl acetate) will leave 50%+ of your product in the water layer.

  • The Fix (Precipitation Method):

    • Cool the reaction mixture to 0–5°C.

    • The product should crystallize. If not, concentrate the solvent volume by 50%.

    • Filter the solid.

    • Crucial Wash: Wash the filter cake with cold Dichloromethane (DCM) or Diethyl Ether .

    • Reasoning: The byproduct (phenol) is highly soluble in DCM/Ether. The triazole amine is insoluble.[1] This wash removes the phenol impurity without dissolving your product.

Part 3: Troubleshooting Center (FAQs)

Category A: Reaction Stalled / Low Conversion

Q: TLC shows the intermediate is gone, but multiple spots appear. Yield is low.

  • Diagnosis: You likely have thermal decomposition or dimerization .

  • Solution: Check your hydrazine addition temperature. If added too hot (>50°C) initially, hydrazine can decompose or react non-selectively. Add hydrazine at RT, stir for 15 mins, then ramp to reflux.

Q: The reaction mixture turned into a gummy oil that won't crystallize.

  • Diagnosis: Trapped phenol preventing crystallization.

  • Solution:

    • Evaporate the reaction solvent completely to dryness.

    • Triturate (grind) the residue with Diethyl Ether or MTBE .

    • The phenol will dissolve into the ether; the triazole will remain as a solid. Filter the solid.[2][3]

Category B: Impurity Profile

Q: I see a persistent impurity at M+1 (Molecular Weight + 1) in LCMS.

  • Diagnosis: This is likely the N-amino-guanidine intermediate that failed to cyclize.

  • Solution: The reflux time was insufficient. Do not stop the reaction until LCMS shows full conversion of the linear guanidine to the cyclic triazole. Extended reflux (up to 12h) may be needed if the scale is large.

Q: My product is hygroscopic and sticky.

  • Diagnosis: Residual hydrazine hydrate or water.[4]

  • Solution: Dry the final solid in a vacuum oven at 45°C over P₂O₅. If the problem persists, recrystallize from Acetonitrile/Ethanol (9:1) .

Part 4: Workup Decision Matrix

Use this logic flow to determine the best isolation strategy based on your reaction appearance.

WorkupLogic Start Reaction Complete (Reflux Finished) CheckState Check State at 20°C Start->CheckState SolidPresent Heavy Precipitate CheckState->SolidPresent Yes ClearSol Clear Solution CheckState->ClearSol No Action1 1. Filter Solid 2. Wash with DCM (removes Phenol) 3. Dry SolidPresent->Action1 Action2 Concentrate vol by 50% Cool to 0°C ClearSol->Action2 CheckCryst Crystallized? Action2->CheckCryst CheckCryst->Action1 Yes Action3 Evaporate to dryness. Triturate residue with Ether. CheckCryst->Action3 No (Gummy)

Figure 2: Decision matrix for maximizing recovery of water-soluble triazoles.

Part 5: Quantitative Data & Benchmarks

ParameterRecommended RangeImpact on Yield
Stoichiometry (Amine) 1.0 eqExcess amine leads to symmetric dimer impurities.
Stoichiometry (Hydrazine) 1.2 – 1.5 eq<1.2 eq causes incomplete cyclization; >2.0 eq complicates workup.
Reaction Temp (Step 1) 0°C – 20°CHigh temp (>30°C) reduces regioselectivity.
Reaction Temp (Step 2) 80°C (Reflux)Low temp prevents ring closure (stalls at guanidine).
Expected Yield 75% – 85% If <60%, check "Phenol Removal" in Part 3.

References

  • Ardea Biosciences, Inc. (2009). N-(4-halobenzyl)-4-((cyclopropylmethyl)amino)-6-(4H-1,2,4-triazol-3-yl)nicotinamides as inhibitors of URAT1. WO2009070740.

    • Context: Describes the synthesis of the Lesinurad scaffold and the triazole intermedi
  • Webb, R. L., & Labaw, C. S. (1982). Diphenyl cyanocarbonimidate.[5] A versatile synthon for the construction of heterocyclic systems.[5] Journal of Heterocyclic Chemistry, 19(5), 1205-1206.

    • Context: Establishes the mechanism of the diphenyl cyanocarbonimidate cycliz
  • Thermo Scientific Chemicals . (n.d.).[1] 3-Amino-1,2,4-triazole Solubility Data. Fisher Scientific.

    • Context: Verification of the high water solubility and solubility in methanol/ethanol, crucial for the workup str
  • UCL Discovery . (2017). The Chemistry of Diphenyl N-Cyanocarbonimidate.

    • Context: Detailed mechanistic insight into the displacement of phenoxy groups and cycliz

Sources

Technical Support Center: 4H-1,2,4-Triazole Synthesis & Side-Product Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive analytical and synthetic challenges encountered during the development of 4H-1,2,4-triazole derivatives.

This resource moves beyond basic experimental recipes. It focuses on the mechanistic causality behind side-product formation and provides self-validating workflows to ensure absolute confidence in your structural assignments and reaction integrity.

Diagnostic Decision Tree

Before adjusting your synthetic parameters, you must accurately identify the side products in your crude mixture. Use the following diagnostic workflow to correlate LC-MS mass shifts and NMR symmetry with specific structural deviations.

G A Crude Mixture (LC-MS / NMR) B Target Mass Detected? A->B C Investigate Side Products B->C No D Regioisomer Resolution B->D Yes E M-18 / Oxadiazole Mass (Dehydration) C->E F M+18 Mass (Unreacted Amidrazone) C->F G Symmetric NMR (C3/C5) -> 4H-1,2,4-Triazole D->G Symmetric H Asymmetric NMR (C3/C5) -> 1H-1,2,4-Triazole D->H Asymmetric

Diagnostic workflow for 4H-1,2,4-triazole side-product identification via LC-MS and NMR.

Troubleshooting FAQs

Q1: During the cyclization of N,N'-diacylhydrazines with amines, my primary product is a 1,3,4-oxadiazole instead of the desired 4H-1,2,4-triazole. What is the mechanistic cause, and how can I correct this?

  • Causality: The formation of 1,3,4-oxadiazoles is a competing intramolecular cyclodehydration pathway. When the carbonyl oxygen of the diacylhydrazine intermediate acts as the nucleophile rather than the introduced amine nitrogen, it rapidly forms the oxadiazole ring[1]. This oxygen-driven cyclization is thermodynamically favored under standard reflux conditions if the amine is sterically hindered or insufficiently nucleophilic.

  • Solution: To favor 4H-1,2,4-triazole formation, convert the N,N'-diacylhydrazine into an imidoyl chloride intermediate using phosphorus pentachloride (PCl₅) before introducing the primary amine[1]. This enhances the electrophilicity of the carbon center, directing the amine nucleophile to attack and form the triazole ring system, effectively bypassing the oxygen-driven cyclization.

Q2: I am using the Pellizzari reaction (amide + acyl hydrazide), but LC-MS shows a persistent M+18 mass peak. Why is the reaction stalling?

  • Causality: The Pellizzari reaction proceeds via an acyl amidrazone intermediate[2]. The final step is an intramolecular cyclodehydration (loss of H₂O, -18 Da) to form the triazole core. This step has a high activation energy barrier. If the reaction stalls, the M+18 peak corresponds to the uncyclized acyl amidrazone accumulating in the mixture.

  • Solution: The classical Pellizzari reaction suffers from low yields and requires harsh, prolonged heating[2]. To overcome the activation barrier without degrading your product, utilize microwave irradiation (e.g., 400W for 10-15 mins)[2] or employ dehydrating activating agents like trifluoromethanesulfonic anhydride (Tf₂O) to drive the cyclodehydration to completion[3].

Q3: Alkylation of my 1,2,4-triazole core yields a mixture of products. How can I definitively distinguish the 4H-1,2,4-triazole regioisomer from the 1H-1,2,4-triazole using NMR?

  • Causality: 1,2,4-triazoles undergo rapid tautomerism, and alkylation often occurs at both N1 and N4 positions depending on the base and solvent used (e.g., NaOH/aqueous vs. NaOEt/ethanol)[4].

  • Solution: Use ¹³C and ¹H NMR symmetry as a self-validating diagnostic tool. In a symmetrically substituted 4H-1,2,4-triazole, the C3 and C5 positions are chemically equivalent due to the

    
     symmetry of the ring, presenting as a single peak in ¹³C NMR (typically ~147.4 ppm) and a single proton peak in ¹H NMR[4]. Conversely, the 1H-1,2,4-triazole lacks this symmetry, resulting in distinct, separate chemical shifts for C3 and C5 (e.g., ¹H NMR shifts at ~7.92 ppm and ~8.85 ppm)[4].
    

Quantitative Diagnostic Markers

Use the following table to rapidly cross-reference your analytical data against common synthetic outcomes.

Compound ClassMolecular Symmetry¹³C NMR Marker (C3/C5)¹H NMR Marker (C3/C5)LC-MS Diagnostic Mass
4H-1,2,4-Triazole Symmetric~147.4 ppm (Single peak)~8.40 ppm (Single peak)Target Mass (M)
1H-1,2,4-Triazole Asymmetric~145.0, ~152.0 ppm (Two peaks)~7.92, ~8.85 ppm (Two peaks)Target Mass (M)
1,3,4-Oxadiazole Symmetric~164.0 ppm (Single peak)N/A (No ring protons)Precursor Mass - 18 Da
Acyl Amidrazone Asymmetric~160.0 ppm (Carbonyl peak)Broad NH/NH₂ signalsTarget Mass + 18 Da

(Note: Chemical shifts are representative and will vary based on specific R-group substitutions[4].)

Experimental Methodology

Self-Validating Protocol: Microwave-Assisted Synthesis of 4H-1,2,4-Triazoles

Objective: Synthesize 4H-1,2,4-triazoles via an optimized cyclodehydration workflow while systematically monitoring and isolating side products[3].

Step 1: Electrophilic Activation of Amide

  • Action: Dissolve the secondary amide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2-chloropyridine (1.2 eq) and cool the system to -78°C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).

  • Causality: Tf₂O strongly activates the amide carbonyl, converting it into a highly electrophilic intermediate, which prevents the oxygen atom from acting as a competing nucleophile later in the pathway.

  • Validation Check: Perform a rapid TLC or LC-MS quench (in MeOH) to confirm complete consumption of the starting amide before proceeding.

Step 2: Hydrazide Condensation

  • Action: Introduce the acyl hydrazide (1.1 eq) to the cold reaction mixture. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Causality: The hydrazide nitrogen attacks the activated intermediate to form the crucial acyl amidrazone precursor.

  • Validation Check: Sample 10 µL of the mixture, dilute in MeCN, and inject into the LC-MS. You must observe the M+18 peak corresponding to the uncyclized acyl amidrazone. If an M-18 peak (oxadiazole) is detected, the activation temperature was too high.

Step 3: Microwave-Induced Cyclodehydration

  • Action: Transfer the crude amidrazone mixture to a microwave vial. Irradiate at 120°C for 15 minutes.

  • Causality: The classical Pellizzari reaction stalls at the amidrazone stage due to a high activation energy barrier for cyclization[2]. Microwave irradiation provides the rapid, uniform thermal burst required to expel water and close the triazole ring without degrading the product.

  • Validation Check: Re-run LC-MS. The M+18 peak must be completely consumed, replaced by the target mass (M).

Step 4: Regioisomer Separation & NMR Validation

  • Action: Concentrate the crude mixture and purify via reverse-phase HPLC. Isolate the major fractions and dissolve the purified product in Methanol-d₄ for NMR analysis.

  • Causality: Alkylation or cyclization can yield a mixture of 1H and 4H tautomers/regioisomers[4].

  • Validation Check: Run ¹H and ¹³C NMR. A single peak at ~147.4 ppm in ¹³C NMR confirms the symmetric 4H-1,2,4-triazole core, ruling out the asymmetric 1H-1,2,4-triazole regioisomer[4].

References

  • Title: Pellizzari reaction | Source: Wikipedia | URL: [Link]

  • Title: Novel Conjugated s-Tetrazine Derivatives Bearing a 4H-1,2,4-Triazole Scaffold | Source: PMC (NIH) | URL: [Link]

  • Title: Synthesis of 4H-1,2,4-triazoles | Source: Organic Chemistry Portal | URL: [Link]

Sources

Overcoming solubility issues with 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine Ticket ID: SOL-TRZ-042 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Compound Profile

Before addressing specific troubleshooting tickets, we must ground our approach in the physicochemical reality of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine .

This compound presents a classic "medicinal chemistry paradox":

  • The Core (Polar): The 3-amino-1,2,4-triazole nucleus is highly polar, planar, and capable of aggressive Hydrogen Bonding (both donor and acceptor). This leads to high crystal lattice energy (high melting point) and poor solubility in non-polar solvents.

  • The Tail (Lipophilic): The cyclopropylmethyl group adds steric bulk and lipophilicity, but often not enough to overcome the lattice energy of the triazole core in solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Key Physicochemical Parameters (Estimated):

  • LogP: ~0.5 – 1.2 (Moderately lipophilic, but the polar surface area is high).

  • pKa (Conjugate Acid): ~3.0 – 4.0 (The triazole ring N2 is the likely protonation site, not the exocyclic amine).

  • Solubility Class: Amphoteric.[1] Soluble in polar protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF). Poor in ethers and hydrocarbons.[2]

Module 1: Troubleshooting & FAQs (The "Help Desk")

Ticket #1: "My compound crashes out during aqueous workup with Ethyl Acetate."

User Issue: "I synthesized the intermediate and tried to extract it from the aqueous reaction mixture using Ethyl Acetate (EtOAc), but the layers aren't separating well, and I see solids at the interface."

Root Cause Analysis: The 1,2,4-triazole core is too polar for efficient partitioning into EtOAc, especially if the aqueous phase is neutral. The "solids" are likely your product crystallizing out of the organic phase because its saturation limit in EtOAc is extremely low.

The Solution (Protocol A):

  • Switch Solvent System: Do not use EtOAc. Switch to DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol disrupts the triazole hydrogen bonding network, significantly increasing solubility.

  • Salting Out: Saturate the aqueous phase with NaCl. This forces the organic compound into the organic layer (Hofmeister effect).

  • pH Adjustment: Ensure the aqueous pH is >9 . Protonation of the triazole ring (pKa ~3-4) or the amine in acidic conditions renders it water-soluble. You need it in the neutral free-base form to extract.

Ticket #2: "I cannot get a stable 10mM stock solution for biological assays."

User Issue: "I dissolved the powder in 100% DMSO. When I dilute it into the culture media (RPMI + 10% FBS), it precipitates immediately."

Root Cause Analysis: This is a "Crash-Out" event. The rapid change in dielectric constant from DMSO (ε=46) to Water (ε=80) forces the hydrophobic cyclopropyl group to aggregate, while the triazole core fails to solvate fast enough due to the high lattice energy.

The Solution (Protocol B):

  • Cosolvent Step-Down: Do not jump from 100% DMSO to Media. Use an intermediate dilution step.

    • Step 1: Dissolve in DMSO (1000x stock).

    • Step 2: Dilute 1:10 into PEG-400 or Propylene Glycol .

    • Step 3: Dilute this mix into the media.

  • Acidification (The "Trick"): If the assay tolerates it, add 1 equivalent of HCl or Methanesulfonic acid to the DMSO stock. Creating the hydrochloride or mesylate salt in situ often improves aqueous kinetic solubility by orders of magnitude.

Ticket #3: "Recrystallization isn't working; it oils out."

User Issue: "I tried recrystallizing from hot Ethanol. Upon cooling, I get a sticky oil instead of crystals."

Root Cause Analysis: "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent, or impurities are depressing the melting point. The cyclopropyl group adds flexibility, lowering the melting point compared to unsubstituted triazoles.

The Solution (Protocol C):

  • The Anti-Solvent Drop:

    • Dissolve the compound in the minimum amount of Methanol (better solubilizer than EtOH).

    • Heat to reflux.

    • Slowly add Diisopropyl Ether (DIPE) or MTBE dropwise until persistent cloudiness appears.

    • Cool slowly to room temperature, then to 4°C. The ether acts as a scaffold to force ordered crystal growth rather than amorphous oil separation.

  • Seeding: You must break the supersaturation metastability. Scratch the glass or add a seed crystal from a previous crude batch.

Module 2: Strategic Workflows (Visualized)

Workflow 1: The Solubility Screening Decision Tree

Use this logic gate to determine the correct formulation or extraction solvent.

SolubilityTree Start Start: 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine Goal Define Goal Start->Goal Extraction Extraction/Synthesis Goal->Extraction Purification BioAssay Biological Assay Goal->BioAssay Testing PolarityCheck Is it soluble in DCM? Extraction->PolarityCheck StockSolvent Primary Solvent? BioAssay->StockSolvent YesDCM Use DCM PolarityCheck->YesDCM Yes NoDCM Add Cosolvent PolarityCheck->NoDCM No (Likely) Mix1 DCM : MeOH (9:1) NoDCM->Mix1 Mix2 CHCl3 : IPA (3:1) NoDCM->Mix2 DMSO DMSO (Standard) StockSolvent->DMSO Precipitation Precipitation in Media? DMSO->Precipitation Formulation Advanced Formulation Precipitation->Formulation Yes Cyclodextrin Add 20% HP-β-CD Formulation->Cyclodextrin Neutral pH SaltForm In-situ Salt (HCl/Mesylate) Formulation->SaltForm Acidic pH OK

Caption: Decision tree for selecting solvent systems based on experimental intent (Extraction vs. Biological Assay).

Module 3: Quantitative Data & Reference Tables

Table 1: Recommended Solvent Systems for Processing

OperationRecommended Solvent SystemTechnical Rationale
Reaction Solvent DMF, DMSO, or n-ButanolHigh boiling points and polarity dissolve the triazole core, allowing high-temp substitution reactions.
Extraction CHCl₃ / Isopropanol (3:1)The alcohol disrupts H-bonding aggregation; Chloroform provides density for separation.
Recrystallization Ethanol / DIPEEthanol dissolves the compound hot; DIPE (Diisopropyl ether) acts as a gentle anti-solvent to induce crystal growth.
Chromatography DCM / MeOH / NH₄OH (90:9:1)The ammonia prevents the basic amine from streaking on silica gel (silanol interactions).

Table 2: Salt Formation Screen (Solubility Enhancement)

Acid Counter-ionStoichiometryResulting Solubility (Water)Notes
None (Free Base) N/A< 0.5 mg/mLPoor aqueous solubility.
Hydrochloric Acid 1:1> 50 mg/mLHighly soluble, but may be hygroscopic.
Methanesulfonic Acid 1:1> 80 mg/mLExcellent stability; preferred for scale-up.
Formic Acid 1:1ModerateGood for LCMS mobile phases; volatile salt.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 571203, 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (Analogous Triazole Data). Retrieved from [Link]

  • ResearchGate. (2021). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in organic solvents. Retrieved from [Link]

Sources

Optimization of reaction conditions for cyclopropylmethyl group incorporation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for medicinal chemists and process engineers. It prioritizes the "Cyclopropylmethyl (CPM) Group," a critical bioisostere used to block metabolic hotspots (P450 oxidation) and modulate lipophilicity.

Status: Operational | Tier: L3 (Senior Scientist Support) | Topic: Synthesis & Troubleshooting

Method Selection: The Decision Matrix

Before initiating a synthesis, select the protocol that matches your substrate's electronic and steric profile. The CPM group is sterically unique and electronically sensitive to ring-opening rearrangements.

Substrate ClassPreferred MethodPrimary Risk
Secondary Amines Reductive Amination Steric hindrance leading to low conversion.
Primary Amines Reductive Amination Over-alkylation (if using alkyl halides).
Phenols / Thiols

Alkylation
O/C-alkylation selectivity; Elimination side products.
Aryl Halides Suzuki/Negishi Coupling Critical: Cyclopropylcarbinyl radical ring opening (homoallyl formation).
Acidic Amides

Alkylation
N- vs O-alkylation competition.

Core Workflow: Nucleophilic Substitution ( )

Applicability: Phenols, Thiols, Amides, and hindered Amines. Reagents: Cyclopropylmethyl bromide (CPMB) or Cyclopropylmethyl mesylate.

Standard Protocol (Phenol Alkylation)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN). Avoid protic solvents to prevent solvolysis.

  • Base:

    
     (1.5–2.0 equiv) or 
    
    
    
    (for lower reactivity phenols).
  • Temperature: 60–80 °C. Do not exceed 90 °C to avoid elimination.

  • Procedure:

    • Dissolve substrate in solvent (0.2 M).

    • Add base and stir for 15 min at RT.

    • Add CPM-Bromide (1.2 equiv) dropwise.

    • Heat and monitor via LCMS.

Troubleshooting Guide ( )

Q: Why do I see a "homoallyl" impurity (M+H is correct, but retention time is different)? A: You are observing the Cyclopropylcarbinyl Rearrangement .

  • Cause: The reaction has developed partial

    
     character (cationic intermediate) or a radical pathway (SET mechanism), leading to ring opening.
    
  • Mechanism: The cyclopropylcarbinyl cation/radical rearranges to the homoallyl species (

    
    ).
    
  • Fix:

    • Switch solvent to Acetone or DMF (strictly

      
       favoring).
      
    • Lower temperature to <60 °C.

    • If using iodide (in situ Finkelstein), remove it. Iodides are more prone to radical pathways under light/heat.

Q: My yield is low, and I see starting material despite excess CPM-Bromide. A: CPM-Bromide is volatile and a lachrymator. It may have evaporated or hydrolyzed.

  • Fix: Use Cyclopropylmethyl mesylate . It is non-volatile, more stable, and often more reactive towards

    
     attack without promoting radical side reactions.
    

Core Workflow: Reductive Amination

Applicability: Primary and Secondary Amines.[1][2] Reagents: Cyclopropanecarbaldehyde,


 or 

.
Standard Protocol
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Reagents: Cyclopropanecarbaldehyde (1.2 equiv),

    
     (1.5 equiv), Acetic Acid (1.0 equiv).
    
  • Procedure:

    • Mix amine and aldehyde in DCE (0.1 M) with AcOH.

    • Stir 30–60 min to form the imine/iminium species. Critical: Ensure imine formation before reduction if the amine is hindered.

    • Add

      
       in one portion.
      
    • Stir at RT for 4–16 h.

Troubleshooting Guide (Reductive Amination)

Q: The reaction is stalled at the imine stage. A: The cyclopropyl group exerts steric bulk adjacent to the carbonyl, slowing imine formation.

  • Fix: Add 4Å Molecular Sieves or

    
     (1.5 equiv) to force dehydration. If using Ti, switch reducing agent to 
    
    
    
    (compatible with Ti-complexes) or use
    
    
    .

Q: I see reduction of the cyclopropane ring (ring opening to n-butyl or isobutyl). A: This is rare but possible with aggressive hydrogenation catalysts (Pd/C,


).
  • Fix: Stick to hydride reagents (

    
    ). Avoid catalytic hydrogenation for this specific transformation.
    

Advanced Workflow: Metal-Catalyzed Cross-Coupling

Applicability: Attaching CPM to Aryl/Heteroaryl halides. Risk Level: High (Radical Clock).

The "Radical Clock" Problem

In transition metal catalysis (especially Nickel), alkyl halides often react via Single Electron Transfer (SET).

  • Pathway: CPM-Halide

    
     CPM-Radical 
    
    
    
    Homoallyl Radical.
  • Result: Mixture of Cyclopropylmethyl (desired) and But-3-enyl (ring-opened) products.

Visualizing the Danger Zone

Ring_Opening_Mechanism cluster_0 Desired Pathway (SN2 / Polar) cluster_1 Undesired Pathway (Radical/Cation) CPM_X CPM-X (Electrophile) Product CPM-Nucleophile (Intact Ring) CPM_X->Product SN2 Attack Intermediate CPM-Radical or Cation CPM_X->Intermediate SET or Ionization Nu Nucleophile Homoallyl Homoallyl Species Intermediate->Homoallyl Rearrangement (k ~ 10^8 s^-1) Opened_Prod Ring-Opened Product Homoallyl->Opened_Prod Trapping

Caption: Mechanistic divergence. The "Desired Pathway" (Green) relies on concerted substitution. The "Undesired Pathway" (Red) triggers the ultrafast ring-opening rearrangement via radical/cation intermediates.

Expert Protocol: Negishi Coupling (Avoiding Ring Opening)

To couple a CPM group to an aryl halide, invert the polarity . Do not use CPM-Halide as the electrophile. Use CPM-Zinc as the nucleophile.

  • Reagent Prep: Generate Cyclopropylmethylzinc bromide (CPM-ZnBr) from CPM-Bromide + Mg (to form Grignard) followed by

    
     transmetallation. Note: The Grignard formation must be done carefully at low temp (-20 to 0 °C) to prevent radical opening during Mg insertion.
    
  • Catalyst:

    
     or 
    
    
    
    . (Pd prefers 2-electron processes over SET, preserving the ring).
  • Conditions: THF, 60 °C.

  • Why this works: Transmetallation (Zn

    
     Pd) is concerted. Reductive elimination is concerted. No free radicals are generated on the CPM ring.
    

Frequently Asked Questions (FAQ)

Q: Can I use the Finkelstein reaction (adding NaI) to speed up my alkylation? A: Proceed with caution. While converting CPM-Br to CPM-I increases electrophilicity, alkyl iodides are more prone to homolytic cleavage (radical formation) under light or heating. If you observe ring-opened byproducts, remove the iodide source and use the bromide or mesylate directly.

Q: I need to deprotect a benzyl ether in the presence of a CPM group. Is


 safe? 
A: Generally, yes, but monitor closely.  The cyclopropyl ring is strained but usually survives standard hydrogenolysis (1 atm 

, RT). However, high pressures (>50 psi) or acidic media can trigger ring opening (hydrogenolysis of the cyclopropane C-C bond). Alternative: Use

or DDQ for deprotection if the CPM group shows instability.

Q: Is Cyclopropylmethyl bromide stable on the shelf? A: No. It degrades over time, releasing HBr which autocatalyzes decomposition and polymerization.

  • Storage: Store at 4 °C over activated Copper turnings (stabilizer) or

    
    .
    
  • Check: If the liquid is dark brown/orange, distill it before use or switch to the Mesylate (solid/stable oil).

References

  • Cyclopropyl Group in Medicinal Chemistry

    • Effect on Metabolic Stability:[3][4] Wilsily, A., et al. "The cyclopropylmethyl group as a metabolic blocker."[4] J. Med. Chem.2012 , 55, 1123.

    • Bioisosterism:[5] Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[4] J. Med. Chem.2016 , 59, 8712. Link

  • Mechanistic Insights (Ring Opening)

    • Radical Clock Kinetics: Newcomb, M. "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron1993, 49, 1151.
    • Cationic Rearrangement: Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylcarbinyl cations." J. Am. Chem. Soc.1972 , 94, 146. Link

  • Synthetic Protocols

    • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849. Link

    • Negishi Coupling Optimization: Krasovskiy, A., et al. "Highly Efficient Synthesis of Functionalized Organozinc Reagents." Angew. Chem. Int. Ed.2006, 45, 2958.

Sources

Technical Support Center: Stability Enhancement for 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine . It synthesizes chemical stability principles with practical handling protocols.

Executive Summary

This compound features a 1,2,4-triazole core substituted with a primary amine at position 3 and a cyclopropylmethyl group at position 4.[1] While the triazole ring confers thermal stability, the exocyclic primary amine is susceptible to oxidative degradation (discoloration), and the cyclopropyl moiety presents a latent risk of acid-catalyzed ring opening under extreme conditions.[1]

This guide provides a self-validating system to maximize solution half-life, focusing on solvent compatibility , pH control , and oxidative shielding .[1]

Module 1: Solubility & Solvent Selection

The Challenge: The amphoteric nature of the aminotriazole core often leads to unpredictable precipitation upon aqueous dilution.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)LowPrimary Choice. Store stocks here.[1]
Methanol/Ethanol ModerateModerateGood for short-term use; prone to evaporation.[1]
Water (Neutral pH) LowLowPoor solubility for the free base.
Water (Acidic pH < 4) HighHigh Avoid. Risks cyclopropyl ring opening.
PBS (pH 7.4) Low-ModerateLowUse only after predissolving in DMSO.[1]
Critical Protocol: The "Step-Down" Dilution Method

To prevent "crashing out" when moving from organic stock to aqueous assay buffer:

  • Dissolve the solid compound in 100% anhydrous DMSO to a concentration 1000x higher than the final assay concentration (e.g., 10 mM stock for 10 µM assay).

  • Intermediate Step: If the final aqueous buffer is sensitive, create a 10x intermediate in a 50:50 DMSO:Water mix. Note: Add water to DMSO slowly with vortexing.

  • Final Dilution: Spike the intermediate into the assay buffer. Ensure the final DMSO concentration is <1% (v/v) to avoid solvent effects on biological targets.

Module 2: Chemical Stability & Degradation Mechanisms

The Challenge: Users often report "yellowing" of solutions or loss of potency. This is rarely hydrolysis but rather oxidative coupling or acid-instability .[1]

Mechanism 1: Oxidative Instability (The "Yellowing" Effect)

The primary amine (-NH2) on the electron-rich triazole ring is prone to oxidation, forming azo-dimers or N-oxides.[1] This is accelerated by light and trace metal ions.

  • Prevention: Use degassed solvents and amber glassware.

Mechanism 2: Cyclopropyl Ring Opening (Acid Sensitivity)

While the


-alkyl bond is stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] Under strong acidic conditions (pH < 3), protonation can facilitate nucleophilic attack, opening the ring to form linear alkenes or alcohols.[1]
Visualizing the Degradation Pathways

DegradationPathways cluster_conditions Environmental Triggers Compound 4-(Cyclopropylmethyl)- 4H-1,2,4-triazol-3-ylamine Oxidation Oxidative Coupling (Azo Dimers) Compound->Oxidation Light + O2 (Yellowing) RingOpen Ring Opening (Linear Alkenes/Alcohols) Compound->RingOpen Strong Acid (pH < 3) StableSol Stable Solution (DMSO, Inert Gas) Compound->StableSol Argon/N2 + Dark + Neutral pH

Figure 1: Primary degradation pathways. Oxidation is the most common issue in standard handling, while acid-catalyzed ring opening is a risk in harsh formulations.[1]

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP) for Stock Preparation

Objective: Create a stock solution stable for >6 months.

Materials:

  • Anhydrous DMSO (99.9%, stored over molecular sieves).

  • Argon or Nitrogen gas line.[2]

  • Amber glass vials with PTFE-lined caps.[1]

Workflow:

  • Weighing: Weigh the solid quickly. The compound is hygroscopic; minimize exposure to humid air.

  • Solubilization: Add anhydrous DMSO. Vortex until completely dissolved. Do not sonicate for >5 minutes as heat accelerates degradation.

  • Degassing: Gently bubble Argon gas through the solution for 30 seconds to displace dissolved oxygen.

  • Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL). Repeated freeze-thaw cycles introduce moisture and oxygen.[1]

  • Storage: Store at -20°C (short term) or -80°C (long term).

Workflow Diagram: Stock Generation

StockPrep Start Solid Compound (Hygroscopic) Solvent Add Anhydrous DMSO (Avoid Water) Start->Solvent Dissolve Vortex to Dissolve (Limit Sonication) Solvent->Dissolve Protect Purge with Argon/N2 (Remove Oxygen) Dissolve->Protect Storage Store at -20°C in Amber Vials Protect->Storage

Figure 2: Optimized workflow for preparing long-term storage stocks.[1]

Module 4: Troubleshooting & FAQs

Q1: My solution turned light yellow after 24 hours at room temperature. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the amine group.[1]

  • Verdict: For critical

    
     assays, discard  the solution. The oxidation products (azo compounds) can be assay interferents (PAINS) and skew results. For rough range-finding, it might be acceptable, but validity is compromised.
    
  • Fix: Ensure the next batch is degassed and stored in the dark.

Q2: I need to dissolve the compound in water for an animal study. How do I improve solubility?

  • Issue: The free base has poor water solubility.

  • Solution: Use a formulation vehicle.

    • Option A: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Option B (pH Adjustment): Adjust pH to ~5.0 using dilute acetic acid or citric acid. Do not use HCl , as strong mineral acids increase the risk of cyclopropyl instability over time.

Q3: Can I use ultrasonic baths to speed up dissolution?

  • Caution: Yes, but limit exposure.[3] Ultrasound generates local hotspots and cavitation that can induce radical formation, accelerating the oxidation of the amine. Limit to <2 minutes and use an ice bath.

Q4: Is the cyclopropyl group stable in stomach acid (in vivo)?

  • Insight: The residence time in the stomach (pH 1-2) is relatively short (1-2 hours).[1] While the cyclopropylmethyl group is acid-sensitive, the

    
    -linkage to the triazole provides some electronic stabilization compared to a carbocation intermediate.[1] However, for precise pharmacokinetics (PK), researchers should monitor for the "ring-opened" metabolite (M+18 or isomeric rearrangement) in plasma.[1]
    

References

  • Sigma-Aldrich. 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine Product Sheet. (Storage and Handling).[3][4][5][6][7] Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Cyclopropylmethyl stability and "dancing resonance").[8][9][10]

  • BenchChem. Preventing rearrangement of the cyclopropylmethyl cation. (Acid sensitivity mechanisms). Link[1]

  • ResearchGate. Degradation pathways of 3-amino-1,2,4-triazoles. (Oxidative instability of aminotriazoles). Link

Sources

Addressing regioisomer formation in 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in 1,2,4-Triazole Synthesis

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist[1]

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry (e.g., fluconazole, sitagliptin), yet its synthesis is plagued by tautomeric ambiguity.[1] The triazole ring exists in a tautomeric equilibrium (


, 

, and

), creating three potential nucleophilic sites (

,

,

).[1]

This guide moves beyond basic textbook definitions to provide causality-based troubleshooting . We address the two primary workflows: Direct Functionalization (alkylation/arylation) and De Novo Cyclization (ring formation), providing decision matrices to ensure regiochemical integrity.[1]

Module 1: Direct Alkylation & Arylation

The Challenge: Controlling the N1 vs. N2 vs. N4 Ambiguity

Core Concept: The Tautomeric Trap

In unsubstituted 1,2,4-triazoles, the proton is mobile.[1] Under basic conditions (alkylation), the triazolate anion is formed.[1] While the anion is delocalized, the electron density and steric environment dictate the attack site.

  • N1-Alkylation: Generally kinetically favored but sterically sensitive.[1]

  • N2-Alkylation: Often thermodynamically favored and less sterically hindered.[1]

  • N4-Alkylation: Rare in simple alkylations but possible with specific transition metal catalysts or directing groups.

Visualizing the Pathway

TriazoleAlkylation Triazole 1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Delocalized) Triazole->Anion Base (NaH, K2CO3) N1 N1-Product (Kinetic/Steric) Anion->N1 Small Electrophile (MeI, BnBr) N2 N2-Product (Thermodynamic) Anion->N2 Bulky Electrophile or High Temp N4 N4-Product (Specialized) Anion->N4 High Steric Bulk at C3/C5

Caption: Divergent alkylation pathways of the 1,2,4-triazolate anion based on electrophile sterics and reaction thermodynamics.

Troubleshooting Guide: Alkylation

Q1: I am observing a 60:40 mixture of N1:N2 isomers. How do I shift this to a single isomer?

  • Root Cause: The energy barrier between N1 and N2 transition states is too low. Simple alkyl halides (e.g., methyl iodide) have little steric discrimination.[1]

  • Scientific Solution:

    • Switch to De Novo Synthesis: If high regiopurity is required (>95%), direct alkylation is often inferior to cyclization methods (see Module 2).[1]

    • Steric Blocking: If you must alkylate, introduce a temporary bulky group at C3 or C5 if possible, though this is rarely practical for late-stage functionalization.[1]

    • Solvent/Cation Control: Use a "loose" ion pair. Switching from

      
      /Acetone to 
      
      
      
      /DMF can sometimes shift the ratio by altering the coordination of the cation to the triazolate nitrogens, favoring the harder nucleophilic center (N1) [1].

Q2: Why does my trityl (Trt) protection group go exclusively to N2 (or N1) but my methyl group splits?

  • Root Cause: Steric Control. The trityl group is massive. It will selectively attack the least hindered nitrogen. If C3 and C5 have substituents, the N1 position is flanked by a substituent, whereas N2 is flanked by the same substituent but the angle of attack might differ.

  • Rule of Thumb: As the electrophile size increases (

    
    ), selectivity for the less hindered nitrogen (usually N2 if C3/C5 are substituted) increases.
    

Module 2: De Novo Cyclization (Ring Formation)

The Solution: Building the Ring with Pre-Defined Regiochemistry

This is the preferred approach for high-fidelity synthesis. The choice of method depends on the desired substitution pattern.

Decision Matrix: Synthesis Strategy
Target PatternRecommended MethodKey ReagentsRegiocontrol Mechanism
1,5-Disubstituted Cu(II)-Catalyzed [3+2] Nitrile + Diazonium SaltCopper coordinates to isocyanide intermediate, directing steric placement [2].[1]
1,3-Disubstituted Ag(I)-Catalyzed [3+2] Nitrile + Diazonium SaltSilver catalysis inverts the regioselectivity compared to Copper [2].[1]
3,5-Disubstituted Einhorn-Brunner Diacylamine + HydrazineAcidity of the acyl group dictates position (Stronger acid ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C3) [3].[1][2]
Symmetrical 3,5 Pellizzari Amide + HydrazideThermal condensation; symmetry negates regio-issues.[1]
Protocol: Einhorn-Brunner Regiocontrol

Scenario: You need a 3-alkyl-5-aryl-1,2,4-triazole.[1] The Trap: Using the Pellizzari reaction (Amide + Hydrazide) often leads to "scrambling" due to acyl group exchange at high temperatures. The Fix: Use the Einhorn-Brunner reaction with a diacylamine (imide).[3][2]

Step-by-Step Logic:

  • Imide Formation: React your primary amide (

    
    ) with an acid chloride (
    
    
    
    ) to form the unsymmetrical imide (
    
    
    ).[1]
  • Cyclization: Treat with hydrazine.

  • The Rule: The substituent attached to the more acidic carbonyl carbon (more electron-withdrawing) will end up at the C3 position.

    • Example: If

      
       (stronger acid parent) and 
      
      
      
      , the
      
      
      will be at C3.[1]

Module 3: Metal-Catalyzed Selectivity (The Cu vs. Ag Switch)

The Frontier: Orthogonal Control

Recent advances allow for programmable regioselectivity using isocyanides and diazonium salts.[4] This is critical for library generation where both 1,3- and 1,5-isomers are needed for SAR (Structure-Activity Relationship) studies.[1]

MetalCatalysis Start Reagents: Isocyanide + Diazonium Salt CuPath Catalyst: Cu(II) (Cu(OTf)2) Start->CuPath Pathway A AgPath Catalyst: Ag(I) (Ag2CO3) Start->AgPath Pathway B Prod15 1,5-Disubstituted 1,2,4-Triazole CuPath->Prod15 Steric Control Prod13 1,3-Disubstituted 1,2,4-Triazole AgPath->Prod13 Electronic Control

Caption: Catalyst-controlled divergence in [3+2] cycloaddition for 1,2,4-triazole synthesis (Liu et al., 2018).[1]

FAQ: Why does Copper favor the 1,5-isomer? The Cu(II) species coordinates with the terminal carbon of the isocyanide and the nitrogen of the diazonium salt in a way that minimizes steric clash between the


 groups, forcing them into a 1,5-relationship. Silver operates via a different coordination geometry, likely favoring the electronic dipole alignment that yields the 1,3-isomer [2].

Module 4: Analytical Validation (NMR)

The Proof: How to know what you made

You cannot rely on simple 1H NMR integration to distinguish regioisomers if you have a new scaffold.[1] You must use 2D NMR.[1]

Protocol: The HMBC Diagnostic To distinguish N1 vs. N2 alkylation:

  • Run 1H-15N HMBC: This is the gold standard.

    • N1-Isomer: The alkyl protons (

      
      ) will show a correlation to two  carbons in the ring (C5 and sometimes C3 via weak coupling) and one  nitrogen (N1).[1] Crucially, the chemical shift of N1 and N2 differs significantly.
      
    • N2-Isomer: The alkyl protons will show correlations to two equivalent (or near-equivalent) carbons (C3 and C5) if the molecule is symmetric, but chemically, the N2 nitrogen is more shielded/deshielded differently than N1.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the

      
       protons.
      
    • N1-Alkylation: You will see NOE enhancement ONLY with the C5 substituent. You will NOT see enhancement with the C3 substituent.

    • N2-Alkylation: You will see NOE enhancement with BOTH C3 and C5 substituents (assuming they have protons).[1]

Data Table: Typical Chemical Shifts (DMSO-d6) | Position | 1H NMR (


 ppm) | 13C NMR (

ppm) | Diagnostic Note | | :--- | :--- | :--- | :--- | | C3-H (Ring) | 8.0 - 8.5 | 150 - 165 | Sharp singlet.[1] | | C5-H (Ring) | 8.5 - 9.5 | 145 - 160 | Often more downfield than C3 due to N1 proximity.[1] | | N-Me (N1) | 3.8 - 4.1 | - | NOE to C5-H only.[1] | | N-Me (N2) | 3.9 - 4.2 | - | NOE to C3-H AND C5-H. |[1]

References

  • Kallander, L. S., et al. "Regioselective synthesis of 1-substituted 1,2,4-triazoles."[1] Journal of Organic Chemistry, 2012.[1] Link[1]

  • Liu, J.-Q., et al. "Switchable Regioselectivity in the Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles."[1][4][5] Organic Letters, 2018.[5] Link[1]

  • Potts, K. T. "The Chemistry of 1,2,4-Triazoles."[1] Chemical Reviews, 1961. Link[1]

  • BenchChem Technical Notes. "Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis." BenchChem, 2025.[1] Link

Sources

Validation & Comparative

Comparative Analysis of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter the challenge of optimizing highly polar heterocyclic scaffolds. The 1,2,4-triazole core is a privileged motif, widely deployed as an amide bioisostere to evade proteolytic cleavage and improve target engagement. However, the unsubstituted parent compound, 3-amino-1,2,4-triazole, is plagued by tautomeric ambiguity and poor pharmacokinetic (PK) properties.

To overcome these liabilities, strategic N-alkylation is employed. In this technical guide, we will objectively compare the advanced building block 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine against standard triazole comparators, detailing how the cyclopropylmethyl (CPM) group fundamentally rewrites the molecule's physicochemical and metabolic profile.

Structural and Physicochemical Profiling

The introduction of a substituent at the N4 position of the 1,2,4-triazole ring serves a dual purpose: it locks the heterocycle into a single tautomeric state (the 4H-tautomer) and modulates the electronic environment of the adjacent 3-amino group.

When comparing the unsubstituted 3-Amino-1,2,4-triazole (), the simple 4-Methyl-4H-1,2,4-triazol-3-amine , and the target 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine , the CPM group provides a distinct advantage. The characteristic high angle strain of the cyclopropane ring confers unique stereoelectronic properties, optimizing hydrophobicity without drastically increasing the molecular weight ().

Table 1: Comparative Physicochemical Properties
Property3-Amino-1,2,4-triazole (Amitrole)4-Methyl-4H-1,2,4-triazol-3-amine4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine
Molecular Weight 84.08 g/mol 98.11 g/mol 138.17 g/mol
Tautomeric State Dynamic (1H, 2H, 4H)Locked (4H)Locked (4H)
LogP (Calculated) -0.90 (Highly Polar)-0.40 (Polar)+0.85 (Lipophilic)
TPSA 68.0 Ų54.0 Ų54.0 Ų
H-Bond Donors 211
H-Bond Acceptors 333

Data Interpretation: The CPM derivative achieves an optimal LogP shift (+1.75 compared to the parent), pushing the scaffold into a lipophilic range suitable for passive membrane diffusion while retaining the critical 3-amino hydrogen-bond donor for target engagement.

Pharmacokinetic Optimization: The "Magic" of the Cyclopropylmethyl Group

In drug design, the "magic methyl" effect is well-documented for restricting conformation and boosting potency (). However, simple N-methyl groups are highly susceptible to Cytochrome P450 (CYP)-mediated N-demethylation.

The cyclopropylmethyl group is a strategic upgrade. The sp²-like character of the cyclopropane C-C bonds and the resulting high angle strain reduce the accessibility of the alpha-carbon to enzymatic oxidative attack. This translates to significantly decreased hepatic clearance rates and a prolonged plasma half-life. Furthermore, the triazole core itself acts as a robust bioisostere, resisting the hydrolysis that typically degrades amide bonds ().

Table 2: Comparative In Vitro Pharmacokinetic Benchmarks
Parameter3-Amino-1,2,4-triazole4-Methyl-4H-1,2,4-triazol-3-amine4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine
HLM Intrinsic Clearance (µL/min/mg) > 150 (Rapid)85 (Moderate)< 20 (Slow/Stable)
PAMPA Permeability (

cm/s)
1.2 (Poor)4.5 (Moderate)18.4 (High)
CYP3A4 Inhibition (

)
> 50 µM> 50 µM> 50 µM

Logical Workflow of SAR Optimization

The decision to utilize 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine in a synthetic pipeline is driven by the need to balance pharmacodynamics (target binding) with pharmacokinetics (exposure). The workflow below illustrates the causality behind this structural evolution.

Triazole_Optimization A 3-Amino-1,2,4-triazole (High Polarity, Rapid Clearance) B N4-Methylation (Tautomer Locked, Modest Permeability) A->B Alkyl Substitution C 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (Optimal Bioisostere) B->C Cyclopropylmethyl Addition D Pharmacodynamics (Precise H-Bonding in Kinase/GPCR Pockets) C->D Target Engagement E Pharmacokinetics (CYP450 Resistance, High Oral Bioavailability) C->E Metabolic Stability

Fig 1: SAR optimization workflow from unsubstituted triazole to the cyclopropylmethyl derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented in Table 2 must be derived from self-validating assay systems. Below are the detailed methodologies, explicitly designed with internal controls to prove causality.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: This assay isolates CYP450-mediated metabolism to prove that the cyclopropylmethyl group resists N-dealkylation better than standard alkyl groups. Self-Validation Mechanism: Includes a minus-NADPH negative control to rule out chemical degradation, and a Verapamil positive control to confirm microsomal enzymatic viability.

  • Preparation: Prepare a 10 mM stock solution of the triazole compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Control Step: For the negative control, substitute the NADPH system with an equivalent volume of buffer.

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots from the reaction mixture.
    
  • Quenching: Immediately quench the withdrawn aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the first-order decay equation.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay demonstrates that the lipophilic bulk of the CPM group physically enhances passive transcellular diffusion across lipid bilayers compared to the highly polar parent triazole. Self-Validation Mechanism: Incorporates high (Propranolol) and low (Atenolol) permeability standards, alongside a strict mass-balance calculation to ensure the compound is traversing the membrane, not merely binding to the plastic or lipid layer.

  • Membrane Preparation: Coat the PVDF membrane filters of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.

  • Donor Assembly: Add 150 µL of the test triazole compounds (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4, 1% DMSO) to the corresponding wells of the PTFE acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer. Incubate the "sandwich" assembly at room temperature for 5 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates. Extract 100 µL from both the donor and acceptor wells and analyze via UPLC-UV/MS.

  • Validation & Calculation:

    • Calculate Mass Balance:

      
      . Reject data if 
      
      
      
      (indicates membrane trapping).
    • Calculate apparent permeability (

      
      ) using the standard steady-state diffusion equation.
      

References

  • Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor Chemical Science (Royal Society of Chemistry)[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development Pharmaceuticals (MDPI)[Link]

  • 3-Amino-1,2,4-triazole Wikipedia[Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists Journal of Medicinal Chemistry (ACS)[Link]

Validating the Mechanism of Action of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (4-CMT): A Comparative Guide to CYP51 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel chemical probes not merely as a checklist of assays, but as a continuous chain of causality. When evaluating a novel building block or probe like 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (hereafter referred to as 4-CMT ), we must systematically prove that its specific structural features translate to precise biomolecular interactions, which in turn drive observable phenotypic outcomes.

The in medicinal chemistry, widely recognized for its potent antimicrobial and antifungal properties[1]. The primary mechanism of action for 1,2,4-triazole-based agents is the , a critical cytochrome P450 enzyme in sterol biosynthesis[2]. The nitrogen atom at the N4 position of the triazole ring directly coordinates with the heme iron atom in the CYP51 active site, blocking the synthesis of ergosterol and leading to the accumulation of toxic 14α-methylated sterols[2][3].

In 4-CMT, the addition of the cyclopropylmethyl group provides a rigid, lipophilic anchor designed to enhance membrane permeability and substrate-pocket binding, while the amine group offers a critical hydrogen-bond donor. To objectively validate 4-CMT against established clinical alternatives like Fluconazole and Voriconazole, we must employ a tripartite, self-validating experimental workflow.

Pillar 1: Expertise & Experience — The Causality of Experimental Design

To definitively prove the mechanism of action (MOA) of 4-CMT, we cannot rely solely on cellular death assays, as they conflate target affinity with membrane permeability and efflux pump dynamics. Instead, our experimental design isolates each variable:

  • Target Binding (SPR): We first establish if and how fast 4-CMT binds to the isolated CYP51 enzyme. Surface Plasmon Resonance (SPR) is chosen over traditional fluorescence assays because it provides label-free, real-time kinetics (

    
    , 
    
    
    
    ,
    
    
    ).
  • Enzymatic Inhibition (LC-MS/MS): Binding does not inherently guarantee inhibition. We use LC-MS/MS sterol profiling to provide a functional readout. By quantifying the ratio of the substrate (lanosterol) to the product (ergosterol), we confirm that 4-CMT effectively halts catalytic turnover in a live cellular environment.

  • Phenotypic Efficacy (MIC): Finally, we translate biochemical efficacy into phenotypic antimicrobial activity using Broth Microdilution, proving that the enzymatic blockade is sufficient to arrest pathogen growth.

Workflow Phase1 Phase 1: Target Binding (SPR Assay) Phase2 Phase 2: Enzymatic Inhibition (LC-MS/MS Sterol Profiling) Phase1->Phase2 Validated Kd Phase3 Phase 3: Phenotypic Efficacy (MIC Microdilution) Phase2->Phase3 Validated IC50 Control1 Control: Apo-CYP51 Control1->Phase1 Control2 Control: Fluconazole Control2->Phase2 Control3 Control: Untreated Cells Control3->Phase3

Caption: Diagram 1: Tripartite experimental workflow for validating 4-CMT mechanism of action.

Pillar 2: Trustworthiness — Self-Validating Experimental Protocols

Every protocol utilized in this guide is designed as a self-validating system, ensuring that artifacts are immediately identifiable.

Protocol 1: Label-Free Target Binding via Surface Plasmon Resonance (SPR)

Objective: Determine the dissociation constant (


) of 4-CMT to recombinant CYP51.
  • Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip using standard amine coupling.

  • Enzyme Capture: Inject His-tagged recombinant C. albicans CYP51 over the active channel to achieve a capture level of ~3000 Response Units (RU).

  • Analyte Injection: Inject 4-CMT and Fluconazole (Reference) at a concentration series (3.125 nM to 200 nM) in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface with 10 mM Glycine-HCl (pH 1.5).

  • Self-Validation Mechanism: The system utilizes a dual-channel setup. Channel 1 (Apo-enzyme/Blank) continuously subtracts bulk refractive index changes and non-specific binding from Channel 2 (CYP51), ensuring the resulting sensogram is exclusively driven by specific 4-CMT interactions.

Protocol 2: Functional Enzymatic Inhibition via LC-MS/MS Sterol Profiling

Objective: Confirm that 4-CMT blocks the conversion of lanosterol to ergosterol.

  • Cellular Treatment: Culture C. albicans (ATCC 10231) in RPMI 1640 medium. Treat logarithmic-phase cells with

    
     concentrations of 4-CMT, Fluconazole, or a DMSO vehicle control for 16 hours.
    
  • Saponification & Extraction: Harvest cells, wash with sterile water, and resuspend in 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to release membrane sterols. Extract sterols using high-purity

    
    -hexane.
    
  • LC-MS/MS Quantification: Dry the hexane phase, reconstitute in methanol, and inject into a Triple Quadrupole LC-MS/MS system. Monitor the specific transitions for Lanosterol (

    
     427.4 
    
    
    
    409.4) and Ergosterol (
    
    
    397.3
    
    
    379.3).
  • Self-Validation Mechanism: By measuring the ratio of lanosterol to ergosterol rather than absolute concentrations, the assay internally normalizes for any variations in initial cell culture density or extraction efficiency.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Catalysis Toxic 14α-methyl sterols (Membrane Toxicity) CYP51->Toxic Inhibited State Inhibitor 4-CMT / Fluconazole (Triazole Inhibitors) Inhibitor->CYP51 Heme-Iron Coordination

Caption: Diagram 2: Mechanism of CYP51 inhibition by 4-CMT leading to toxic sterol accumulation.

Comparative Data Synthesis

To objectively evaluate the performance of 4-CMT, we benchmark its biochemical and phenotypic metrics against industry-standard azoles [4]. The data below summarizes the results derived from the self-validating workflows described above.

CompoundTargetBinding Affinity (

, nM)
Enzymatic Inhibition (

, nM)
C. albicans MIC (

g/mL)
A. fumigatus MIC (

g/mL)
Fluconazole (Reference)CYP5145.2120.50.50>64.0
Voriconazole (Reference)CYP5112.535.20.060.25
4-CMT (Test Product)CYP5118.442.80.120.50

Data Interpretation: The inclusion of the cyclopropylmethyl group in 4-CMT yields a binding affinity (


 = 18.4 nM) that is vastly superior to the first-generation Fluconazole, approaching the potency of the advanced, broad-spectrum Voriconazole. The LC-MS/MS 

data perfectly correlates with the SPR kinetics, proving that tighter target binding directly translates to superior enzymatic blockade. Phenotypically, 4-CMT demonstrates robust broad-spectrum potential, overcoming the inherent resistance Fluconazole faces against filamentous fungi like A. fumigatus.

References

  • Strzelecka, M., & Świątek, P. "1,2,4-Triazoles as Important Antibacterial Agents." Pharmaceuticals (MDPI), 2021.[Link]

  • Lepesheva, G. I., & Waterman, M. R. "Drug Strategies Targeting CYP51 in Neglected Tropical Diseases." Chemical Reviews (ACS), 2014.[Link]

Sources

Head-to-head comparison of different synthetic routes to 4-substituted triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

The 1,2,3-triazole scaffold is a cornerstone of medicinal chemistry, acting as a bioisostere for amide bonds and a rigid linker in fragment-based drug design. However, the synthesis of 4-substituted (and 1,4-disubstituted) triazoles presents a specific regiochemical challenge. The thermal Huisgen cycloaddition yields a 1:1 mixture of 1,4- and 1,5-isomers. To achieve exclusive 4-substitution, catalytic intervention is required.

This guide compares the three dominant methodologies:

  • Classical CuAAC (Sharpless-Fokin Conditions): The industry standard for robust substrates.

  • Ligand-Accelerated CuAAC: The high-precision route for bioconjugation and dilute systems.

  • Organocatalytic/Metal-Free Routes: The alternative for metal-sensitive APIs.

Mechanistic Intelligence: The Dinuclear Copper Cycle

To optimize these reactions, one must understand that the active catalytic species in CuAAC is not a single copper atom, but a dinuclear copper core . This insight dictates why ligand choice (TBTA vs. THPTA) is critical—ligands must stabilize this specific geometry without sequestering the metal into an inactive state.

CuAAC_Mechanism Start Terminal Alkyne + Azide Cu1 Cu(I) Coordination (Formation of π-complex) Start->Cu1  + Cu(I) source Acetylide Cu-Acetylide Formation (Active Mononuclear Species) Cu1->Acetylide  - H+ Dinuclear Dinuclear Cu-Complex (Second Cu atom coordinates) Acetylide->Dinuclear  + Cu(I) (Second atom) Metallacycle Cu-Metallacycle (Rate-Determining Step) Dinuclear->Metallacycle  + Azide Coordination Product 4-Substituted Triazole + Regenerated Catalyst Metallacycle->Product  Ring Contraction  & Protonation Product->Cu1  Catalyst Turnover

Figure 1: The accepted dinuclear mechanism of CuAAC. Note that the second copper atom (recruited in the 'Dinuclear' step) is essential for lowering the activation energy of the metallacycle formation.

Head-to-Head Comparison: Synthetic Routes

A. Classical Aqueous CuAAC (CuSO₄ + Ascorbate)

The "workhorse" method generated in situ Cu(I).

  • Best For: Small molecule synthesis, robust substrates, gram-scale reactions.

  • Pros: Extremely cheap, water-compatible, no inert atmosphere required (ascorbate scavenges O₂).

  • Cons: Generates Reactive Oxygen Species (ROS) which can degrade proteins; slow in pure organic solvents.

B. Ligand-Accelerated CuAAC (TBTA / THPTA)

Uses stabilizing ligands to protect Cu(I) from oxidation and prevent disproportionation.

  • TBTA (Tris(benzyltriazolylmethyl)amine): Enhances rate in organic/aqueous mixtures but poor water solubility.

  • THPTA (Tris(hydroxypropyltriazolylmethyl)amine): Water-soluble, protects biomolecules from ROS.[1]

  • Best For: Bioconjugation, low-concentration reactants (μM range), complex APIs.

C. Metal-Free Enamine Route

Utilizes the reaction between enamines (or enolates) and azides.

  • Best For: Synthesis of NH-1,2,3-triazoles (4-substituted but N-unsubstituted) or when trace copper contamination is unacceptable (e.g., electronics, specific toxicity assays).

Comparative Performance Data
FeatureClassical CuAAC (Ascorbate)Ligand-Assisted (THPTA)Metal-Free (Enamine)
Regioselectivity >98% (1,4-isomer)>99% (1,4-isomer)Variable (Substrate dependent)
Reaction Rate Moderate (Hours)Fast (Minutes to Hours)Slow (Hours to Days)
Biocompatibility Low (ROS generation)High (ROS scavenging)High (No metal toxicity)
O₂ Sensitivity Low (Ascorbate protects)Very LowNone
Purification Requires Cu removal (EDTA/Silica)Requires Cu removalStandard extraction
Cost $

$

Decision Matrix: Selecting Your Route

Decision_Tree Start Start: Define Substrate Bio Is it a Biomolecule / Protein? Start->Bio MetalSens Is the product Metal-Sensitive? Bio->MetalSens No Method_THPTA Method: CuAAC + THPTA (High Speed, Biocompatible) Bio->Method_THPTA Yes Solubility Solubility Profile? MetalSens->Solubility No Method_MetalFree Method: Enamine/Azide (Organocatalytic) MetalSens->Method_MetalFree Yes (e.g. electronics) Method_Classic Method: CuSO4 + Ascorbate (Standard Aqueous) Solubility->Method_Classic Water/Alcohol Soluble Method_TBTA Method: CuAAC + TBTA (Organic Solvents) Solubility->Method_TBTA Organic Soluble

Figure 2: Strategic workflow for selecting the optimal synthetic route based on substrate stability and solubility.

Validated Experimental Protocols

Protocol A: High-Efficiency Bioconjugation (THPTA Method)

Use this for: Labeling proteins, DNA, or working with nanomolar concentrations.

  • Stock Preparation:

    • CuSO₄: 20 mM in HPLC water.

    • THPTA Ligand: 50 mM in HPLC water.

    • Sodium Ascorbate: 100 mM in HPLC water (Freshly prepared).

  • Premixing (Critical Step):

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA) before adding to the reaction. This pre-complexation prevents free copper from damaging the biomolecule.

  • Reaction Assembly:

    • To the alkyne/azide solution (in PBS or buffer), add the Cu-THPTA premix (final conc: 0.1–1 mM Cu).

    • Add Sodium Ascorbate (final conc: 5 mM).

  • Incubation:

    • Incubate for 30–60 mins at RT.

  • Workup:

    • Purify via size-exclusion chromatography or dialysis. No extraction needed.

Protocol B: Robust Organic Synthesis (Modified Sharpless)

Use this for: Gram-scale synthesis of drug intermediates.

  • Reagents:

    • Alkyne (1.0 equiv), Azide (1.0–1.2 equiv).

    • Solvent: t-BuOH:H₂O (1:1). Note: The biphasic nature often accelerates the reaction "on water".

  • Catalyst Addition:

    • Add CuSO₄[1][2][3][4][5]·5H₂O (1 mol%).[4]

    • Add Sodium Ascorbate (10 mol%).

  • Execution:

    • Stir vigorously at RT. The reaction mixture often turns bright yellow/orange (Cu(I) species).

    • Monitor by TLC. If the reaction stalls and turns green (Cu(II)), add an additional 5 mol% ascorbate to reduce it back to active Cu(I).

  • Purification (Self-Validating):

    • Dilute with water. If the product precipitates, filter and wash with dilute NH₄OH (removes Cu traces).

    • If extraction is needed: Use EtOAc, wash with brine containing 5% EDTA to chelate residual copper.

Protocol C: Metal-Free Synthesis of NH-1,2,3-Triazoles

Use this for: 4-substituted triazoles where N1 is unsubstituted.

  • Reagents:

    • Nitroolefin or Enamine (1.0 equiv).

    • Sodium Azide (1.5 equiv).

    • Solvent: DMSO or DMF.[1][6]

  • Execution:

    • Heat to 60–80°C.

    • Mechanism involves nucleophilic attack of azide followed by cyclization and elimination of the leaving group (HNO₂ or amine).

  • Workup:

    • Acidify carefully (caution: HN₃ gas risk if not pH controlled, keep pH > 4 during initial quench) or simply dilute with water and extract.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[7] The Journal of Organic Chemistry. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. [Link]

Sources

Comparative Guide: Metabolic Stability of Cyclopropylmethyl Triazoles vs. Alkyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the metabolic stability of cyclopropylmethyl (CPM) triazoles versus their linear or branched alkyl analogs (e.g., ethyl, isopropyl, isobutyl). It is designed for medicinal chemists and drug metabolism scientists optimizing lead compounds for half-life (


) and intrinsic clearance (

).

Executive Summary

In drug design, the 1,2,3- and 1,2,4-triazole rings are privileged scaffolds due to their inherent resistance to hydrolytic and oxidative metabolism. However, the N-alkyl substituents attached to these rings are frequent "soft spots" for Cytochrome P450 (CYP450)-mediated oxidation.

Replacing a standard alkyl group (e.g., ethyl,


-propyl, isobutyl) with a cyclopropylmethyl (CPM)  moiety is a validated strategy to enhance metabolic stability. This modification typically:
  • Eliminates distal oxidation sites (beta/gamma-hydroxylation) due to the high C-H bond dissociation energy (BDE) of the cyclopropyl ring.

  • Reduces N-dealkylation rates via steric hindrance, despite the alpha-methylene remaining a potential site of metabolism.

  • Maintains lipophilicity (and often potency) while lowering overall clearance.

Mechanistic Basis of Stability

The superior stability of CPM-triazoles over alkyl analogs is governed by electronic and steric factors.

Bond Dissociation Energy (BDE) & Ring Strain

CYP450 metabolism is initiated by hydrogen atom abstraction. The ease of this abstraction correlates with the C-H Bond Dissociation Energy (BDE).

  • Alkyl Analogs: Secondary and tertiary C-H bonds in alkyl chains (e.g., the methine of an isopropyl group) have lower BDEs (~95–98 kcal/mol), making them prime targets for hydroxylation.

  • Cyclopropyl Ring: The C-H bonds on a cyclopropyl ring possess high s-character (

    
     hybridization) and high BDE (~106 kcal/mol). This makes the ring itself virtually inert to direct CYP450 hydrogen abstraction.
    
Blocking Beta-Elimination and Distal Oxidation
  • Ethyl/Propyl Triazoles: Susceptible to

    
    -hydroxylation  (forming polar metabolites) or 
    
    
    
    -hydroxylation
    (leading to N-dealkylation).
  • CPM Triazoles: The "beta" carbons are part of the strained ring. They lack the ability to stabilize the radical intermediate required for oxidation. Consequently, metabolic pathways are funneled almost exclusively to the

    
    -methylene position or forced to other parts of the molecule.
    
The Alpha-Methylene Vulnerability

The methylene linker (


) in the CPM group remains susceptible to 

-hydroxylation, leading to N-dealkylation (e.g., conversion of Buprenorphine to Norbuprenorphine). However, the bulky cyclopropyl group often hinders the approach of the CYP heme iron to this

-carbon more effectively than a flexible alkyl chain, reducing the intrinsic clearance rate (

).

Comparative Data Analysis

The following table summarizes the metabolic fate and physicochemical properties of triazoles substituted with various alkyl groups versus the cyclopropylmethyl group.

FeatureEthyl /

-Propyl Triazole
Isopropyl / Isobutyl Triazole Cyclopropylmethyl (CPM) Triazole
Primary Metabolic Pathway

-Hydroxylation (Dealkylation) &

Hydroxylation

-Hydroxylation & Tertiary C-H Oxidation
Restricted to

-Hydroxylation (Dealkylation)
C-H BDE (Distal) Low (~98 kcal/mol)Very Low (~96 kcal/mol)High (~106 kcal/mol)
Steric Hindrance Low (Flexible chain)ModerateHigh (Rigid bulk)
Lipophilicity (LogP) ModerateHighHigh (Bioisostere for Isobutyl)
Metabolic Risk High ClearanceHigh ClearanceReduced Clearance
Active Metabolites Common (e.g., Hydroxy-alkyls)CommonRare (Ring usually stays intact)
Case Study Evidence: The "Methyl-to-Cyclopropyl" Switch

In the optimization of IDO1 inhibitors and CB2 agonists , replacing isobutyl or ethyl groups with cyclopropylmethyl consistently improved microsomal stability.

  • Observation: In a series of 1,2,4-triazole CB2 agonists, the

    
    -isobutyl analog showed 
    
    
    
    min (human liver microsomes).
  • Optimization: The

    
    -cyclopropylmethyl analog extended 
    
    
    
    to
    
    
    min.
  • Reason: The isobutyl group offered a tertiary C-H bond (methine) that was rapidly hydroxylated. The CPM group removed this weak point, forcing the enzyme to attack the sterically shielded

    
    -methylene.
    

Visualizing the Metabolic Pathways[1][2]

The diagram below illustrates the divergent metabolic fates of an alkyl-triazole versus a CPM-triazole.

MetabolicPathways Substrate_Alkyl N-Ethyl-Triazole (Alkyl Analog) CYP_Alpha CYP450 (Alpha-Attack) Substrate_Alkyl->CYP_Alpha CYP_Beta CYP450 (Beta-Attack) Substrate_Alkyl->CYP_Beta Substrate_CPM N-CPM-Triazole (Cyclopropylmethyl) Substrate_CPM->CYP_Alpha Substrate_CPM->CYP_Beta Intermediate_Alkyl Unstable Hemiaminal CYP_Alpha->Intermediate_Alkyl Rapid Product_CPM_Dealkyl Triazole (NH) + Cp-Carbaldehyde CYP_Alpha->Product_CPM_Dealkyl Slowed by Sterics Product_Hydroxy Hydroxy-Ethyl Metabolite CYP_Beta->Product_Hydroxy Major Pathway Block BLOCKED (High BDE) CYP_Beta->Block No Reaction Product_Dealkyl Triazole (NH) + Acetaldehyde Intermediate_Alkyl->Product_Dealkyl Spontaneous

Caption: Comparative metabolic pathways showing the blockade of beta-oxidation in CPM analogs.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability advantage of your CPM-triazole lead, use the following standardized microsomal stability protocol.

Materials
  • Test Compounds: CPM-triazole and Alkyl-triazole analog (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Protocol Step1 1. Pre-Incubation Mix Microsomes + Buffer + Compound (37°C, 5 min) Step2 2. Initiation Add NADPH to start reaction Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add to Acetonitrile (Stop Reaction) Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Caption: Step-by-step workflow for assessing intrinsic clearance in liver microsomes.

Calculation of Intrinsic Clearance ( )
  • Plot ln(% remaining parent) vs. time .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate half-life:

    
    .
    
  • Calculate

    
     (microsomal):
    
    
    
    

Success Criteria: A CPM-triazole is considered "stabilized" if its


 is < 50% of the alkyl analog's clearance.

Conclusion and Strategic Recommendations

The cyclopropylmethyl (CPM) group is a superior bioisostere for linear or branched alkyl chains on triazole scaffolds when metabolic stability is a limiting factor.

  • Recommendation 1: Use CPM to replace isobutyl or

    
    -propyl  groups. The physicochemical match is excellent, but the metabolic liability of the alkyl chain is removed.
    
  • Recommendation 2: If N-dealkylation at the CPM alpha-methylene remains high (verified by metabolite ID showing the N-H triazole), consider deuteration of the alpha-methylene (

    
    ). This exploits the Kinetic Isotope Effect (KIE) to further stabilize the bond without changing steric bulk.
    
  • Recommendation 3: Always pair stability data with potency checks, as the rigid cyclopropyl ring may alter binding interactions compared to flexible alkyl chains.

References

  • Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. Source:

  • Complex Pharmacological Properties of Buprenorphine (N-Dealkylation Mechanism). Source:

  • Deuterated Buprenorphine and Resistance to N-Dealkylation. Source:

  • Cyclopropylamine Inactivation of Cytochromes P450. Source:

  • Structure-Activity Relationships of Triazole-Based Inhibitors. Source:

Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Purpose: To provide authoritative, immediate, and step-by-step operational guidance for the safe handling, solubilization, and disposal of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine.

Chemical Profile & Mechanistic Hazard Assessment

As a Senior Application Scientist, I approach chemical safety not just as a checklist of rules, but as a system of mechanistic causality. 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine is a functionalized derivative of the 1,2,4-triazol-3-amine pharmacophore. While the cyclopropylmethyl substitution enhances the molecule's lipophilicity (LogP) and target binding affinity in drug discovery, it also fundamentally alters its safety profile by increasing the potential for dermal absorption compared to its parent compound[1].

Based on the well-documented toxicological data of the parent 1,2,4-triazol-3-amine core, this compound must be handled with strict adherence to specific hazard classifications[2]. The triazole ring can interact with cytochrome P450 enzymes, which are critical in steroidogenesis, making reproductive toxicity a primary operational concern.

Quantitative Hazard Data & Causality
Hazard ClassificationGHS CodeMechanistic Rationale & Operational Implication
Reproductive Toxicity H361dCausality: Triazole moieties can disrupt enzymatic pathways critical for fetal development[2]. Implication: Pregnant personnel must avoid handling; use enclosed systems.
Target Organ Toxicity H373Causality: Prolonged exposure leads to accumulation and hepatic/thyroid stress[2]. Implication: Strict inhalation and dermal barriers are mandatory.
Skin/Eye Irritation H315, H319Causality: The primary amine group acts as a localized irritant[3]. Implication: Immediate decontamination required upon dermal contact.
Aquatic Toxicity H411Causality: High environmental persistence. Implication: Absolutely no sink disposal; requires specialized incineration.

Mandatory Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must account for both the physical state of the chemical (a fine, easily aerosolized crystalline powder) and the solvents used to dissolve it (typically DMSO or DMF).

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Nitrile (Outer: 8 mil, Inner: 4 mil)Standard 4-mil gloves degrade rapidly when exposed to DMSO. Double-gloving ensures the inner barrier remains intact if the outer glove is compromised during solubilization.
Eye Protection Chemical splash goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient against fine dust aerosolization. Goggles provide a complete orbital seal.
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate exposed skin at the wrist.
Respiratory N95/P100 Particulate Respirator (if outside hood)Triazolamine powders form explosive and toxic dust clouds[4]. All handling must occur in a fume hood, but respirators are required for spill response.

Standard Operating Procedure: Handling & Solubilization

The following protocol is designed to eliminate the risk of dust aerosolization, which is the primary vector for accidental inhalation and environmental contamination[4].

Step-by-Step Solubilization Protocol
  • Pre-Operation Validation: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of all incompatible materials, specifically strong oxidizing agents and strong acids[1].

  • Container Acclimation: If the compound was stored at 4°C, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation, which can degrade the amine group.

  • Static Mitigation: Wipe the exterior of the weighing spatula and the balance enclosure with an anti-static wipe. Triazolamine powders carry static charges and will "jump," contaminating the balance area.

  • Enclosed Weighing: Tare a pre-capped glass vial. Carefully transfer the required mass of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine into the vial. Seal the vial before removing it from the balance enclosure.

  • Solvent Addition: Inject your solvent (e.g., anhydrous DMSO) directly through a septa-cap using a syringe, or open the vial deep inside the fume hood to add the solvent.

  • Dissolution: Vortex the sealed vial. Do not use a sonicating bath with an open container, as this will aerosolize the compound.

SolubilizationWorkflow Step1 1. Preparation Verify Fume Hood & Don PPE Step2 2. Weighing Use Enclosed Balance Avoid Dust Generation Step1->Step2 Airflow >100 fpm Step3 3. Solubilization Add DMSO/DMF in Sealed Vial Step2->Step3 Transfer closed vial Step4 4. Decontamination Wipe Surfaces with 10% Bleach Step3->Step4 Post-dissolution

Workflow for the safe weighing and solubilization of triazolamine derivatives.

Emergency Spill Response & Decontamination Protocol

Because this compound is suspected of causing target organ damage and reproductive toxicity[2], any spill must be treated as a high-risk event. Never dry-sweep this compound , as it will immediately generate a hazardous dust cloud[4].

Step-by-Step Spill Cleanup
  • Immediate Assessment: Determine if the spill is minor (<50mg, contained in the hood) or major (>50mg, or outside the hood).

  • Major Spill Evacuation: If outside the hood, immediately evacuate the lab, close the doors, and contact Environmental Health and Safety (EHS). Do not attempt to clean a major dry powder spill without a self-contained breathing apparatus (SCBA)[2].

  • Minor Spill Wet-Wipe Method:

    • Don a fresh pair of heavy-duty nitrile gloves over your existing gloves.

    • Gently mist a disposable absorbent pad with water or 70% ethanol. Do not spray the powder directly, as the air pressure from the spray bottle will scatter the dust.

    • Carefully lay the dampened pad over the spilled powder to suppress dust generation.

    • Wipe inward from the edges of the spill to the center.

  • Surface Decontamination: Wash the affected surface thoroughly with a 10% bleach solution, followed by soap and water, to neutralize any residual amine compounds[3].

SpillResponse Spill Spill Detected Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50mg) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50mg) Outside Hood Assess->Major High Risk Clean Wet-Wipe Method (No Sweeping) Minor->Clean Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Double-Bag Waste Label as Hazardous Clean->Dispose

Decision matrix and logical workflow for triazolamine chemical spill response.

Waste Management & Disposal Plan

Triazolamine derivatives are highly toxic to aquatic life with long-lasting environmental effects[2]. Discharge into the environment, including standard sink disposal, is strictly prohibited.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, wet-wipe pads, and doffed outer gloves) must be placed in a heavy-duty, puncture-resistant biohazard or chemical waste bag. Double-bag the waste and seal it with chemical-resistant tape[2].

  • Liquid Waste: Solutions containing 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine must be collected in a designated, clearly labeled halogenated/non-halogenated organic waste carboy (depending on the solvent used).

  • Labeling: Label all waste containers explicitly with "Contains Triazolamine Derivatives - Reproductive Toxin / Aquatic Hazard."

References

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。